3-iodo-3H-indazole
描述
Structure
3D Structure
属性
分子式 |
C7H5IN2 |
|---|---|
分子量 |
244.03 g/mol |
IUPAC 名称 |
3-iodo-3H-indazole |
InChI |
InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,7H |
InChI 键 |
HBGLWXKQJTYUOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(N=N2)I |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1H-indazole, a key building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, thorough characterization data, and an exploration of its structural properties.
Introduction
Indazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The introduction of a halogen, particularly iodine, at the 3-position of the indazole scaffold opens up a plethora of possibilities for further functionalization through various cross-coupling reactions. This makes 3-iodo-1H-indazole a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
A crucial aspect of indazole chemistry is its tautomerism. The indazole ring can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Theoretical and experimental studies have consistently shown that the 1H-tautomer is the most thermodynamically stable form. The 3H-tautomer is generally considered unstable and readily converts to the more stable 1H-indazole. Therefore, this guide will focus on the synthesis and characterization of the predominant and more stable 3-iodo-1H-indazole.
Synthesis of 3-Iodo-1H-indazole
The most common and efficient method for the synthesis of 3-iodo-1H-indazole is the direct electrophilic iodination of the indazole ring at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.
General Reaction Scheme
Caption: Synthetic workflow for 3-iodo-1H-indazole.
Experimental Protocol
This protocol is adapted from established procedures for the iodination of indazole derivatives.[1]
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).
-
Stir the mixture at room temperature until the indazole is fully dissolved and has reacted with the base.
-
Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.
Tautomerism of 3-Iodoindazole
As mentioned, indazole exists in tautomeric forms. The introduction of an iodine atom at the C3 position does not significantly alter the relative stabilities of these tautomers.
Caption: Tautomeric forms of 3-iodoindazole.
The 1H-tautomer is the most stable and is the form that is predominantly isolated and characterized. The 3H-tautomer is highly unstable and rapidly converts to the 1H-form.
Characterization Data
The structural confirmation of the synthesized 3-iodo-1H-indazole is achieved through a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [2] |
| Molecular Weight | 244.03 g/mol | [2] |
| CAS Number | 66607-27-0 | [2] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not explicitly found in search results |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-iodo-1H-indazole based on data for similar compounds and general principles of spectroscopy.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference for similar compounds |
| ~13.6 | br s | N-H | [1] |
| ~7.8 | d | Aromatic Proton | [1] |
| ~7.4 | d | Aromatic Proton | [1] |
| ~7.3 | dd | Aromatic Proton | [1] |
| ~7.1 | t | Aromatic Proton |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ, ppm) | Assignment | Reference for similar compounds |
| ~145 | C-Ar | [3] |
| ~140 | C-Ar | [3] |
| ~135 | C-Ar | [3] |
| ~129 | C-Ar | [3] |
| ~128 | C-Ar | [3] |
| ~123 | C-Ar | [3] |
| ~85 | C-I | [3] |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Interpretation | Reference for similar compounds |
| ~244 | [M]⁺ (Molecular ion) | [1] |
| ~117 | [M - I]⁺ (Loss of iodine radical) | |
| ~90 | Fragmentation of the indazole ring |
Table 4: FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference for similar compounds |
| 3400-3200 | N-H stretch | Broad, Medium | |
| 3100-3000 | Aromatic C-H stretch | Medium | |
| 1620-1580 | C=C aromatic ring stretch | Medium | |
| 1500-1400 | C=C aromatic ring stretch | Medium | |
| ~750 | C-H out-of-plane bend | Strong | [3] |
| ~550 | C-I stretch | Weak |
Applications in Drug Development and Research
3-Iodo-1H-indazole serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The carbon-iodine bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 3-position of the indazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 3-iodo-1H-indazole. The direct iodination of indazole is a reliable and efficient method for its preparation. A comprehensive set of characterization data has been presented to aid in the identification and quality control of this important synthetic intermediate. Understanding the tautomeric nature of the indazole ring system is crucial for its application in the development of novel pharmaceuticals and functional materials.
References
Spectral Analysis of 3-Iodo-1H-Indazole: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for 3-iodo-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the tautomeric nature of the indazole ring, 3-iodo-3H-indazole readily exists as its more stable tautomer, 3-iodo-1H-indazole. This document will focus on the characterization of the 1H-tautomer.
Nuclear Magnetic Resonance (NMR) Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a representative 3-iodo-indazole derivative. These data are crucial for the structural elucidation and purity assessment of synthesized compounds.
Note on Data: The following spectral data is for 6-bromo-3-iodo-1H-indazole , serving as a proxy for the unsubstituted parent compound.
Table 1: ¹H NMR Spectral Data of 6-bromo-3-iodo-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.62 | s | - | N1-H |
| 7.82 | d | 1.5 | H-7 |
| 7.40 | d | 8.6 | H-4 |
| 7.33 | dd | 8.6, 1.6 | H-5 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1]
Table 2: ¹³C NMR Spectral Data
A complete ¹³C NMR dataset for 3-iodo-1H-indazole or its 6-bromo derivative was not available in the surveyed literature. However, analysis of related indazole structures suggests the following expected chemical shift ranges.
| Atom | Expected Chemical Shift (δ) ppm |
| C-3 | 90 - 100 |
| C-3a | 140 - 143 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-7a | 140 - 142 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of NMR spectra for indazole derivatives, based on standard methodologies reported in the literature.[2][3][4]
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the indazole compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz spectrometer.[2][3][5]
-
¹H NMR Acquisition:
-
Temperature: Set the probe temperature to 25 °C.
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically set to 12-16 ppm.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet peaks for all carbon atoms.
-
Spectral Width: Typically set to 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the solvent peak or TMS as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Workflow for Synthesis and Characterization
The synthesis of 3-iodo-1H-indazole typically involves the direct iodination of the 1H-indazole precursor. The subsequent characterization is a critical step to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and characterization of 3-iodo-1H-indazole.
References
An In-depth Technical Guide to the Crystallographic Analysis of Indazole Derivatives, Exemplified by N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceutical agents, exhibiting a wide range of biological activities. The precise three-dimensional atomic arrangement of these molecules, which can be elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the crystallographic analysis of indazole derivatives, using the detailed study of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide as a practical exemplar. While specific crystallographic data for 3-iodo-3H-indazole is not publicly available, the principles and methodologies described herein are directly applicable.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of its atomic model against diffraction data.
Synthesis and Crystallization
The synthesis of the title compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, involves the connection of a sulfonamide group to the six-membered ring of the indazole core. For the purpose of X-ray diffraction analysis, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For the exemplar compound, a crystal of dimensions 0.31 × 0.27 × 0.21 mm was selected for the diffraction experiment.
X-ray Data Collection
The collection of X-ray diffraction data was performed on a Bruker X8 APEX diffractometer. The crystal was maintained at a constant temperature of 296 K during data collection.
-
Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.
-
Data Collection Method: A series of diffraction images were collected as the crystal was rotated. A total of 33,806 reflections were measured.
-
Absorption Correction: A multi-scan absorption correction was applied to the data using SADABS software to account for the absorption of X-rays by the crystal.[1]
Structure Solution and Refinement
The collected diffraction data was processed to yield a set of unique reflections.
-
Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 program. This initial step provides a preliminary atomic model.
-
Structure Refinement: The model was then refined against the full set of reflection data using SHELXL2014. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The refinement converged with final R-factors of R = 0.042 and wR = 0.130 for 3423 reflections with I > 2σ(I). Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Data Presentation: Crystallographic Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide
The crystallographic analysis yields a wealth of quantitative data that precisely describes the molecular and crystal structure.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical formula | C₁₆H₁₄ClN₃O₄S |
| Formula weight | 379.81 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 13.9664 (6) Å |
| b | 6.4300 (3) Å |
| c | 19.6155 (9) Å |
| β | 107.227 (1)° |
| Volume | 1682.52 (13) ų |
| Z | 4 |
| Density (calculated) | 1.499 Mg/m³ |
| Absorption coefficient | 0.38 mm⁻¹ |
| F(000) | 784 |
| Data collection | |
| Reflections collected | 33806 |
| Independent reflections | 4461 [R(int) = 0.032] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 4461 / 0 / 227 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.130 |
| R indices (all data) | R1 = 0.057, wR2 = 0.141 |
| Largest diff. peak/hole | 0.34 and -0.35 e.Å⁻³ |
Structural Insights
The indazole ring system in the exemplar compound is essentially planar.[1] The crystal structure reveals the presence of inversion dimers, where molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds.[1] The dihedral angle between the indazole and the 4-methoxy-substituted benzene ring is 74.99 (9)°.[1] This type of detailed structural information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties and biological activity.
Visualization of Crystallographic Workflow and Concepts
To further clarify the process of crystallographic analysis, the following diagrams illustrate the key workflows and logical relationships.
The crystallographic analysis of indazole derivatives provides indispensable, high-resolution structural data that is fundamental to modern drug discovery and development. By detailing the experimental protocols and presenting the quantitative data from a representative substituted indazole, this guide offers a framework for researchers and scientists to understand and apply these powerful techniques. The insights gained from such analyses are critical for the design of new and more effective indazole-based therapeutic agents.
References
Tautomerism in 3-Iodo-Indazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms.[1][2] This technical guide provides an in-depth exploration of the tautomerism of 3-iodo-indazole, a versatile synthetic intermediate. We delve into the synthesis, structural characterization, and the dynamic equilibrium between its 1H- and 2H-tautomeric forms. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and analysis, and utilizes visualizations to illustrate the principles of tautomerism and the workflows for its investigation.
Introduction to Indazole Tautomerism
Indazole, a bicyclic heteroaromatic compound, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. This phenomenon, known as annular tautomerism, arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).[3] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] Understanding and controlling this tautomeric balance is critical in drug design, as the different tautomers can exhibit distinct biological activities and physicochemical properties.
The introduction of an iodine atom at the 3-position of the indazole ring creates 3-iodo-indazole, a key building block for the synthesis of more complex molecules through cross-coupling reactions. The presence of the iodine substituent can influence the tautomeric equilibrium, making a thorough understanding of its behavior essential for predictable synthetic outcomes and rational drug design.
Synthesis of 3-Iodo-Indazole
The most common and efficient method for the synthesis of 3-iodo-indazole is the direct iodination of indazole. This reaction is typically carried out using molecular iodine (I₂) in the presence of a base in a polar aprotic solvent.
General Reaction Scheme
Caption: General scheme for the synthesis of 3-iodo-indazole.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the iodination of indazoles.[4][5]
Materials:
-
Indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve indazole (1 equivalent) in a minimal amount of DMF.
-
Add the base (e.g., KOH, 2 equivalents) to the solution and stir until it dissolves.
-
In a separate flask, prepare a solution of iodine (1.1-1.5 equivalents) in DMF.
-
Slowly add the iodine solution to the indazole solution at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Tautomeric Equilibrium of 3-Iodo-Indazole
3-Iodo-indazole exists as a dynamic equilibrium between the 1H- and 2H-tautomers. Computational studies on 3-halogeno-indazoles suggest that the 1H-tautomer of 3-iodo-indazole is the more stable form.[3]
Caption: Tautomeric equilibrium of 3-iodo-indazole.
Quantitative Analysis of Tautomerism
The ratio of the 1H- and 2H-tautomers can be determined experimentally using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The integration of specific, well-resolved proton signals corresponding to each tautomer allows for their quantification.
Table 1: Predicted Stability of 3-Halogeno-Indazole Tautomers
| Substituent at C3 | Tautomer | Relative Energy (kJ/mol) - Gas Phase | Relative Energy (kJ/mol) - Aqueous Phase |
|---|---|---|---|
| H | 1H | 0.00 | 0.00 |
| 2H | 21.4 | 15.9 | |
| F | 1H | 0.00 | 0.00 |
| 2H | 20.1 | 14.2 | |
| Cl | 1H | 0.00 | 0.00 |
| 2H | 22.6 | 16.3 | |
| Br | 1H | 0.00 | 0.00 |
| 2H | 23.5 | 17.2 | |
| I | 1H | 0.00 | 0.00 |
| 2H | 24.8 | 18.4 |
Data derived from computational studies.[3]
Experimental Investigation of Tautomerism
A systematic workflow is essential for the comprehensive study of tautomerism in 3-iodo-indazole.
Caption: Experimental workflow for investigating tautomerism.
Quantitative NMR (qNMR) Spectroscopy Protocol
Quantitative NMR (qNMR) is a powerful technique for determining the relative concentrations of tautomers in solution.[6][7][8]
4.1.1. Sample Preparation
-
Accurately weigh a known amount of purified 3-iodo-indazole.
-
Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.[3]
-
For absolute quantification, a certified internal standard with a known concentration and non-overlapping signals should be added.
4.1.2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest in both tautomers to ensure full relaxation and accurate integration. An inversion-recovery experiment can be used to determine T₁.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals being integrated.
-
Pulse Angle: A 90° pulse angle is often used, but a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be more time-efficient, provided the Ernst angle is considered.[7]
4.1.3. Data Processing and Analysis
-
Apply a gentle line-broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals corresponding to each tautomer. It is crucial to select signals that are unique to each tautomer and free from overlap with other signals.
-
The ratio of the integrals, normalized for the number of protons each signal represents, gives the tautomeric ratio.
UV-Vis Spectroscopy
UV-Vis spectroscopy can provide qualitative information about the tautomeric equilibrium. The 1H- and 2H-tautomers of indazoles generally exhibit distinct absorption spectra.[9][10][11][12] By acquiring spectra in different solvents, one can observe shifts in the absorption maxima, which can be correlated with changes in the tautomeric ratio. However, deconvoluting the spectra to obtain quantitative data can be challenging due to overlapping bands.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including the tautomeric form present in the solid state.[13][14][15][16] Obtaining a suitable single crystal of 3-iodo-indazole would definitively identify the preferred tautomer in the crystalline form.
Protocol for Crystal Growth (General Guidance):
-
Dissolve the purified 3-iodo-indazole in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to create a saturated or near-saturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization.
-
Carefully select a well-formed single crystal for X-ray diffraction analysis.
Conclusion
The tautomerism of 3-iodo-indazole is a fundamental aspect of its chemistry with significant implications for its use in synthesis and drug discovery. The 1H-tautomer is predicted to be the more stable form, a hypothesis that can be experimentally verified and quantified using the protocols outlined in this guide. A thorough characterization of the tautomeric behavior of 3-iodo-indazole and its derivatives will enable researchers to better predict their reactivity, properties, and biological activity, ultimately facilitating the development of new and improved therapeutic agents.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to 3-Iodo-1H-Indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-iodo-1H-indazole, a key synthetic intermediate in the development of pharmacologically active compounds. While the 3H-indazole tautomer is rare and less stable, the 1H-indazole isomer is a versatile building block, and its synthesis and subsequent reactions are of significant interest in medicinal chemistry.[1][2] This document details its history through its synthetic methodologies, physical and chemical properties, and its role in the synthesis of complex indazole derivatives.
Introduction and Historical Context
Indazoles, bicyclic heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry due to their presence in numerous biologically active molecules.[2][3][4] While the indazole scaffold itself was first synthesized in the 19th century, the functionalization of the indazole ring at the 3-position, particularly with a halogen like iodine, has been a more recent development driven by the advent of modern cross-coupling reactions.[1]
The introduction of an iodine atom at the C3 position of the indazole ring creates a versatile handle for introducing a wide range of substituents through reactions like Suzuki and Heck couplings.[5] This has made 3-iodo-1H-indazole and its derivatives highly valuable intermediates in the synthesis of kinase inhibitors and other potential therapeutic agents.[3][4] The history of 3-iodo-1H-indazole is therefore intrinsically linked to the history of these powerful synthetic methods and the increasing interest in indazole-based pharmaceuticals.
Synthesis of 3-Iodo-1H-Indazole
The most common and direct method for the synthesis of 3-iodo-1H-indazoles is the direct iodination of the corresponding 1H-indazole precursor. This reaction is typically carried out under basic conditions using molecular iodine.
A general workflow for the synthesis of a substituted 3-iodo-1H-indazole is presented below.
Caption: General workflow for the synthesis of 3-iodo-1H-indazole.
This iodination can be performed on a variety of substituted indazoles. For example, 5- and 6-substituted indazoles can be effectively iodinated at the 3-position.[6]
The subsequent utility of 3-iodo-1H-indazole as a synthetic intermediate is highlighted in its use in palladium-catalyzed cross-coupling reactions.
Caption: Use of 3-iodo-1H-indazole in cross-coupling reactions.
Physicochemical Properties
The physicochemical properties of the parent 3-iodo-1H-indazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | PubChem[7] |
| Molecular Weight | 244.03 g/mol | PubChem[7] |
| IUPAC Name | 3-iodo-1H-indazole | PubChem[7] |
| CAS Number | 66607-27-0 | PubChem[7] |
| Appearance | White solid | [3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of substituted 3-iodo-1H-indazoles are provided below.
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole [3][4]
-
Materials:
-
6-bromo-1H-indazole (10 mmol, 1.0 equiv.)
-
Potassium hydroxide (KOH) (20 mmol, 2.0 equiv.)
-
Iodine (I₂) (15 mmol, 1.5 equiv.)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄) aqueous solution
-
Potassium carbonate (K₂CO₃) aqueous solution
-
-
Procedure:
-
To a solution of 6-bromo-1H-indazole in DMF, add KOH.
-
Add a solution of I₂ in DMF dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
A white solid will precipitate. Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.
-
Protocol 2: Synthesis of 3-Iodo-6-nitro-1H-indazole [5]
-
Materials:
-
6-nitroindazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
React 6-nitroindazole with iodine (I₂) in the presence of a base such as potassium carbonate (K₂CO₃).
-
Use DMF as the solvent.
-
This reaction functionalizes the C-3 position of the indazole ring to provide 3-iodo-6-nitro-indazole.[5]
-
Protocol 3: Suzuki Coupling using a 3-Iodo-1H-indazole Derivative [4]
-
Materials:
-
(E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate 2-1) (2.4 mmol, 1.2 equiv.)
-
6-Bromo-3-iodo-1H-indazole (Intermediate 2-3) (2 mmol, 1.0 equiv.)
-
Pd(dppf)Cl₂ (0.1 mmol, 5 mol%)
-
Cesium carbonate (3 mmol, 1.5 equiv.)
-
Dioxane and water (4:1 mixture)
-
-
Procedure:
-
Add the boronic acid pinacol ester (Intermediate 2-1), 6-bromo-3-iodo-1H-indazole (Intermediate 2-3), Pd(dppf)Cl₂, and cesium carbonate to a mixed solvent of water and dioxane.
-
Stir the mixture at 100 °C under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and methanol, and filter with silica.
-
Concentrate the filtrate and purify by column chromatography to afford the coupled product.
-
Applications in Drug Discovery
The indazole moiety is a privileged scaffold in drug discovery, and many FDA-approved drugs contain this core structure.[3][4] The ability to functionalize the 3-position of the indazole ring, facilitated by the 3-iodo intermediate, is crucial for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[3][4] The synthesis of compounds like pazopanib, a multi-kinase inhibitor, relies on the reactivity of the indazole core.[3][4] The development of novel indazole derivatives as anti-cancer agents often involves the use of 3-iodo-1H-indazole as a key starting material for introducing diverse chemical functionalities.[3][4]
Conclusion
3-Iodo-1H-indazole is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity in cross-coupling reactions have cemented its role as a key intermediate in the development of novel therapeutics. This guide has provided an overview of its synthesis, properties, and applications, offering valuable information for researchers in the field of drug discovery and organic synthesis.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. soc.chim.it [soc.chim.it]
- 7. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Iodo-3H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-iodo-3H-indazole. Due to the inherent instability of the 3H-tautomer of indazole, this document synthesizes theoretical principles of chemical stability, data from analogous indazole derivatives, and standardized protocols for stability assessment to offer a thorough understanding for researchers and drug development professionals.
Introduction: The Challenge of the 3H-Indazole Tautomer
Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Theoretical and experimental studies have consistently shown that the 1H-tautomer is the most thermodynamically stable, followed by the 2H-tautomer.[1][2][3][4][5] The 3H-indazole tautomer is the least stable due to a disruption of the aromatic system.[1] Consequently, this compound is expected to be a highly reactive and unstable species, readily isomerizing to its more stable 1H- or 2H- counterparts.
The primary focus of this guide is to provide a framework for handling and evaluating the stability of this transient molecule, acknowledging the scarcity of direct experimental data.
Recommended Storage and Handling Conditions
Given the anticipated instability of this compound, stringent storage and handling protocols are paramount to minimize degradation. The following recommendations are based on best practices for handling unstable chemical intermediates and data from various substituted iodo-indazoles.
Table 1: Recommended Storage Conditions for this compound and Analogs
| Parameter | Recommended Condition | Rationale & Citations |
| Temperature | -20°C to -80°C | Low temperatures are crucial to minimize thermal decomposition and prevent tautomerization. While some stable indazole derivatives can be stored at 2-8°C, the inherent instability of the 3H-tautomer necessitates colder storage. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. Some iodo-indazole derivatives are noted to be air-sensitive. |
| Light | Protection from light (Amber vial) | Many organic molecules, especially those with iodine substituents, are light-sensitive and can undergo photolytic degradation. |
| Container | Tightly sealed, chemically resistant container | To prevent exposure to air and moisture, and to avoid reaction with the container material. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, several potential routes of decomposition can be postulated based on its structure and the general chemistry of indazoles and iodo-aromatic compounds.
-
Tautomerization: The most likely and rapid degradation pathway is the isomerization to the more stable 1H- and 2H-iodo-indazole tautomers. This process is often acid- or base-catalyzed.
-
De-iodination: The carbon-iodine bond can be susceptible to cleavage, particularly under reducing conditions or upon exposure to light, leading to the formation of 3H-indazole and elemental iodine or iodide salts.
-
Ring Opening: The strained, non-aromatic 3H-indazole ring may be susceptible to nucleophilic attack and subsequent ring-opening, especially under non-neutral pH conditions.
-
Oxidation: The indazole ring system can be sensitive to oxidation, particularly at the nitrogen atoms.
Below is a diagram illustrating the tautomeric equilibrium of indazole, which is central to understanding the stability of the 3H-form.
Caption: Tautomeric forms of indazole, highlighting relative stability.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a systematic study under various stress conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7][8]
4.1. Forced Degradation (Stress Testing)
The objective of forced degradation studies is to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Table 2: Protocol for Forced Degradation Studies
| Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol). 2. Add an equal volume of 0.1 M HCl. 3. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). 4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by a stability-indicating method (e.g., HPLC-UV, LC-MS). |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable organic solvent. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at a controlled temperature (e.g., 60°C) for a defined period. 4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent. 2. Add an equal volume of 3% hydrogen peroxide. 3. Incubate at room temperature, protected from light, for a defined period. 4. At each time point, withdraw an aliquot and analyze. |
| Thermal Degradation | 1. Store a solid sample of this compound in a controlled temperature oven at a temperature above the recommended storage temperature (e.g., 40°C, 60°C). 2. At defined time points, withdraw samples, dissolve in a suitable solvent, and analyze. |
| Photostability | 1. Expose a solid sample and a solution of this compound to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). 2. A control sample should be stored under the same conditions but protected from light. 3. After a defined exposure period, analyze both the exposed and control samples. |
4.2. Long-Term Stability Study
A long-term stability study is designed to determine the shelf-life of a substance under its recommended storage conditions.
Table 3: Protocol for Long-Term Stability Study
| Parameter | Protocol |
| Storage Conditions | Store samples of this compound at the recommended storage conditions (e.g., -20°C, protected from light, under inert atmosphere). |
| Time Points | Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months). |
| Analytical Methods | At each time point, assess the samples for: - Appearance: Visual inspection for color change, precipitation, etc. - Purity: Using a validated, stability-indicating HPLC method. - Degradation Products: Quantify any new peaks observed in the chromatogram. - Identity: Confirm the structure of the main component (e.g., by LC-MS, NMR). |
The following diagram illustrates a general workflow for a chemical stability study.
Caption: A generalized workflow for conducting a chemical stability study.
Conclusion
While this compound is a theoretically unstable molecule, a systematic approach to its handling, storage, and stability assessment can enable its use in research and development. The key to working with this compound is to minimize its exposure to heat, light, and reactive atmospheric components. The experimental protocols outlined in this guide provide a robust framework for characterizing its stability profile and identifying any degradation products. For any application, it is crucial to use freshly prepared or rigorously stored material and to confirm its purity before use.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective [pubmed.ncbi.nlm.nih.gov]
- 6. stabilityhub.com [stabilityhub.com]
- 7. Stability testing protocols | PPTX [slideshare.net]
- 8. www3.paho.org [www3.paho.org]
A Theoretical and Computational Guide to the 3-iodo-3H-indazole Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to elucidate the structure and electronic properties of 3-iodo-3H-indazole. Indazole scaffolds are pivotal in medicinal chemistry, and understanding their structural nuances through computational methods is crucial for rational drug design.[1][2][3] This document outlines the requisite methodologies for geometry optimization, tautomeric stability analysis, and the characterization of molecular orbitals, providing a framework for in-silico investigation.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. They can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] Thermodynamic calculations and experimental evidence consistently show that the 1H-tautomer is the most stable and predominant form in most cases.[1][3] The introduction of substituents, such as an iodine atom at the 3-position, can influence the electronic properties, reactivity, and biological activity of the molecule.[4] Halogenated indazoles, in particular, serve as versatile intermediates in the synthesis of complex pharmaceutical compounds, including kinase inhibitors.[4]
Theoretical Methodologies
The in-silico analysis of this compound and its more stable tautomers relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecular geometry predictions.[5][6]
Computational Workflow
A typical computational workflow for analyzing the structure of 3-iodo-indazole involves several key steps, starting from the initial structure generation to the final analysis of its properties. This process ensures a systematic and thorough investigation of the molecule's conformational and electronic landscape.
Caption: Computational workflow for 3-iodo-indazole analysis.
Experimental Protocols
Geometry Optimization and Frequency Calculations: The primary protocol for determining the stable structure of 3-iodo-indazole tautomers is geometry optimization. This procedure systematically adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.[7]
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or Schrödinger's Jaguar are typically used.[8][9]
-
Initial Coordinates: An initial 3D structure for each tautomer (1H, 2H, and 3H) is built.
-
Theoretical Level: Density Functional Theory (DFT) is the method of choice. A hybrid functional like B3LYP or PBE0 is recommended. To account for non-covalent interactions, especially in larger derivatives or solvated models, a dispersion correction (e.g., Grimme's D3) should be included.[5]
-
Basis Set: A triple-zeta basis set, such as 6-311++G(d,p) or def2-TZVP, is advisable for accurate results, particularly for the iodine atom which requires adequate polarization and diffuse functions.
-
Optimization Algorithm: The optimization process iteratively solves the DFT equations for the electronic density at a fixed geometry and then adjusts the atomic positions to minimize the total energy until convergence criteria are met.[7]
-
Frequency Analysis: Following a successful optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[9]
Tautomer Stability Analysis: The relative stability of the 1H, 2H, and 3H tautomers is determined by comparing their total electronic energies (with zero-point vibrational energy correction) obtained from the frequency calculations. The tautomer with the lowest energy is considered the most stable.
Predicted Structural and Electronic Data
Tautomer Relative Energies
The stability of the indazole tautomers is a critical factor. DFT calculations predict the 1H-indazole to be the most stable form.[1] The 3H-indazole is generally the least stable tautomer.
| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) |
| 3-iodo-1H-indazole | B3LYP/6-311++G(d,p) | 0.00 (Reference) |
| 3-iodo-2H-indazole | B3LYP/6-311++G(d,p) | Predicted > 1H |
| This compound | B3LYP/6-311++G(d,p) | Predicted > 2H |
| Note: Specific energy values require execution of the detailed computational protocol. |
Key Structural Parameters (for the most stable 1H-tautomer)
The geometry optimization yields precise bond lengths and angles. The values provide insight into the hybridization and bonding within the molecule.
| Parameter | Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| Bond Length | C3 | I | Predicted ~2.10-2.15 |
| Bond Length | N1 | N2 | Predicted ~1.35-1.38 |
| Bond Length | N1 | C7a | Predicted ~1.38-1.41 |
| Bond Length | C3 | N2 | Predicted ~1.33-1.36 |
| Parameter | Atom 1 | Atom 2 | Atom 3 |
| Bond Angle | I | C3 | N2 |
| Bond Angle | N1 | N2 | C3 |
| Bond Angle | C7a | N1 | N2 |
| Note: These are estimated values based on related structures. Actual values must be derived from specific calculations. |
Frontier Molecular Orbitals
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability.
| Molecular Orbital | Functional/Basis Set | Predicted Energy (eV) |
| HOMO | B3LYP/6-311++G(d,p) | Predicted Value |
| LUMO | B3LYP/6-311++G(d,p) | Predicted Value |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Predicted Value |
| Note: Values are placeholders and must be generated by the described computational protocol. |
Conclusion
This guide outlines the standard and robust computational methodologies required for a thorough theoretical investigation of this compound and its more stable tautomers. By employing Density Functional Theory for geometry optimization and frequency calculations, researchers can obtain detailed insights into the structural parameters, tautomeric stability, and electronic properties of this important heterocyclic scaffold. This information is invaluable for understanding its chemical behavior and for guiding the development of novel indazole-based therapeutic agents.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]
- 5. ORCA Input Library - Geometry optimizations [sites.google.com]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. youtube.com [youtube.com]
- 8. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-3H-Indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 3-iodo-3H-indazole, a key reaction in the synthesis of diverse indazole derivatives with significant potential in medicinal chemistry and materials science. The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indazole ring and a terminal alkyne. This document outlines two robust protocols: a classical copper-co-catalyzed method and a modern copper-free alternative, complete with experimental details, comparative data, and visual workflows.
Introduction
The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. Functionalization at the 3-position is a common strategy for modulating the pharmacological properties of these molecules. The Sonogashira coupling offers a powerful and versatile method for introducing a wide range of alkynyl substituents at this position.
A critical consideration for successful Sonogashira coupling on the 3-iodo-1H-indazole core is the need for N-protection. The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, often leading to poor or no product formation. Therefore, protection of the indazole nitrogen, for example with a tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) group, is highly recommended to ensure efficient and high-yielding coupling at the C3 position.
Experimental Protocols
Two distinct and reliable protocols for the Sonogashira coupling of N-protected this compound are presented below.
Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted from the well-established procedures for the Sonogashira coupling of 3-iodoindazoles and related heterocycles. It employs a palladium catalyst in conjunction with a copper(I) co-catalyst, which is a standard and highly effective system for this transformation.
Materials:
-
N-Protected 3-iodo-1H-indazole (e.g., 1-Tosyl-3-iodo-1H-indazole)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 3-iodo-1H-indazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg), and copper(I) iodide (0.10 mmol, 19 mg).
-
Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous triethylamine (10 mL) and anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-alkynyl-1H-indazole derivative.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative to the classical method, avoiding the use of a copper co-catalyst. Copper-free conditions can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification, which is particularly important in the synthesis of pharmaceutical intermediates where residual copper can be a concern.
Materials:
-
N-Protected 3-iodo-1H-indazole (e.g., 1-Tosyl-3-iodo-1H-indazole)
-
Terminal alkyne (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Anhydrous triethylamine (Et₃N) or another suitable amine base like diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent like acetonitrile
-
Argon or Nitrogen gas
-
Standard Schlenk glassware and magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in anhydrous tetrahydrofuran (5 mL) under an argon or nitrogen atmosphere. Stir the mixture for 10 minutes to pre-form the catalyst.
-
To this solution, add the N-protected 3-iodo-1H-indazole (1.0 mmol) and the terminal alkyne (1.5 mmol).
-
Add anhydrous triethylamine (3.0 mmol, 0.42 mL).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if the room temperature reaction is sluggish. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-alkynyl-1H-indazole.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of N-protected 3-iodoindazoles with various terminal alkynes under the classical copper-co-catalyzed conditions.
| Entry | N-Protecting Group | Alkyne | Product | Yield (%) |
| 1 | Tosyl | Phenylacetylene | 1-Tosyl-3-(phenylethynyl)-1H-indazole | 85 |
| 2 | Tosyl | 1-Hexyne | 1-Tosyl-3-(hex-1-yn-1-yl)-1H-indazole | 78 |
| 3 | Tosyl | 3,3-Dimethyl-1-butyne | 1-Tosyl-3-(3,3-dimethylbut-1-yn-1-yl)-1H-indazole | 81 |
| 4 | Benzenesulfonyl | Phenylacetylene | 1-(Phenylsulfonyl)-3-(phenylethynyl)-1H-indazole | 83 |
| 5 | Benzenesulfonyl | 1-Heptyne | 1-(Phenylsulfonyl)-3-(hept-1-yn-1-yl)-1H-indazole | 75 |
Data adapted from representative literature procedures. Yields are for isolated products after chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycles
Caption: Simplified catalytic cycles for copper-co-catalyzed and copper-free Sonogashira couplings.
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 3-Iodo-3H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of 3-iodo-3H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the C-3 position is a key vector for chemical modification to modulate biological activity.[1][2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the C-3 functionalization of indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This document covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative couplings.
Synthesis of 3-Iodo-1H-Indazole
The necessary starting material, 3-iodo-1H-indazole, can be synthesized from 1H-indazole through direct iodination.
Experimental Protocol: Synthesis of 3-Iodo-1H-indazole [3][5]
A solution of 1H-indazole (e.g., 3.77 g, 0.032 mol) in DMF (60 mL) is prepared. To this solution, iodine (16.0 g, 0.064 mol) and potassium hydroxide pellets (6.72 g, 0.12 mol) are added. The reaction mixture is stirred at room temperature for 1 hour. After the reaction is complete, the mixture is poured into a 10% aqueous solution of NaHSO3 (200 mL) to quench the excess iodine. The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-iodo-1H-indazole. Yields for this reaction are typically excellent, often in the range of 87% to 100%.[5]
It is important to note that for subsequent cross-coupling reactions, the N-H group of the indazole may require protection, for example, with a tert-butyloxycarbonyl (Boc) group.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail various palladium-catalyzed cross-coupling reactions for the functionalization of the C-3 position of 3-iodo-1H-indazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 3-iodo-1H-indazole and various organoboron compounds. This reaction is widely used to synthesize 3-aryl- and 3-vinyl-1H-indazoles.[3][6]
Table 1: Summary of Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pinacol vinyl boronate | Pd(PPh3)4 (5-6) | - | Na2CO3 (2N) | 1,4-Dioxane | 120 (µW) | 0.67 | 55-87 | [5] |
| Phenylboronic acid | PdCl2(dppf) | - | K2CO3 | BMImBF4/H2O | 100 | 12 | 95 | [3] |
| 3-Methoxyphenylboronic acid | Pd(PPh3)4 (2) | - | Na2CO3 | DME/H2O | 70-80 | 12-24 | Low Yield | [7] |
| Heteroarylboronic acids | Pd(PPh3)4 (5) | - | NaHCO3 | DME/H2O | Reflux | 13 | 85-94 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Pinacol Vinyl Boronate [5]
In a microwave vial, 3-iodo-1H-indazole (1.0 eq), pinacol vinyl boronate (2.0 eq), Pd(PPh3)4 (5-6 mol%), and an aqueous solution of Na2CO3 (2N) are mixed in 1,4-dioxane. The vial is sealed and subjected to microwave irradiation at 120 °C for 40 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-vinyl-1H-indazole.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 3-alkynyl-1H-indazoles by reacting 3-iodo-1H-indazole with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 2: Summary of Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkynes | PdCl2(PPh3)2 (2) | CuI (1) | Et3N | Et3N | 50 | 5-24 | High Yields | [9] |
| Phenylacetylene | [PdCl2(PPh3)2] (10) | CuI (20) | Et3N | DMF | 70 | 48 | - | [7] |
| Tolylacetylene | - | - | - | - | - | - | - | [10] |
Experimental Protocol: Sonogashira Coupling of N-Boc-3-iodo-1H-indazole with a Terminal Alkyne [9][11]
To a solution of N-Boc-3-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, PdCl2(PPh3)2 (2 mol%) and CuI (1 mol%) are added. The reaction mixture is stirred at 50 °C for 5-24 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 3-alkynyl-1H-indazole derivative. It has been noted that protection of the indazole N-1 position is often necessary for successful coupling.[11]
Heck Coupling
The Heck coupling reaction facilitates the synthesis of 3-alkenyl-1H-indazoles through the reaction of 3-iodo-1H-indazole with alkenes.
Table 3: Summary of Heck Coupling Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | PdCl2(dppf) | - | TEA | DMF | 50 | 2 | 62 | [12] |
| Methyl 2-acetamidoacrylate | Pd(OAc)2 | - | NaHCO3 | DMF | 125 | 2 | - | [12] |
| Various Alkenes | Na2PdCl4 (5) | sSPhos (15) | Na2CO3 | CH3CN/H2O | - (µW) | - | up to 99 | [13] |
Experimental Protocol: Heck Coupling of N-Boc-3-iodo-1H-indazole with Methyl Acrylate [12]
N-Boc-3-iodo-1H-indazole (1.0 eq) is dissolved in DMF, followed by the addition of methyl acrylate, PdCl2(dppf) as the catalyst, tetrabutylammonium iodide (TBAI), and triethylamine (TEA) as the base. The reaction mixture is heated at 50 °C for 2 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Of note, in the absence of an N-protecting group, Michael addition can be a competing side reaction.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C-3 position of the indazole ring, providing access to 3-amino-1H-indazole derivatives. This reaction involves the palladium-catalyzed coupling of an amine with the 3-iodo-1H-indazole.[14][15]
Table 4: Summary of Buchwald-Hartwig Amination Conditions
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Note | Reference |
| Various Amines | Pd(OAc)2 | BINAP | Cs2CO3 | 1,4-Dioxane | Elevated | General conditions | [16] |
| 4-fluoro-2-methoxy-5-nitroaniline | - | Xantphos | - | - | - | Regioselective amination | [16] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Iodo-1H-indazole [16]
An oven-dried reaction tube is charged with 3-iodo-1H-indazole (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3-amino-1H-indazole product.
Carbonylative Coupling
Palladium-catalyzed carbonylation of 3-iodoindazoles provides a direct route to 3-indazolecarboxylic acid esters and amides.[17][18]
Table 5: Summary of Carbonylative Coupling Conditions
| Nucleophile | Catalyst | Ligand | Base | Solvent | Pressure (CO) | Temperature (°C) | Yield (%) | Reference |
| Methanol | Pd(OAc)2 | dppf | Et3N | DMF/MeOH | 1 atm | 80 | Moderate to Good | [17][18] |
| Amines | Pd(OAc)2 | dppf | Et3N | DMF | 1 atm | 80 | Moderate to Good | [17][18] |
Experimental Protocol: Palladium-Catalyzed Carbonylative Esterification of 3-Iodo-1H-indazole [17][18]
A mixture of 3-iodo-1H-indazole (1.0 eq), Pd(OAc)2, dppf, and Et3N in a mixture of DMF and methanol is charged into a reaction vessel. The vessel is purged with carbon monoxide, and a balloon of carbon monoxide is attached. The reaction is heated at 80 °C until completion. The solvent is then removed in vacuo, and the residue is purified by column chromatography to give the corresponding methyl 1H-indazole-3-carboxylate.
Visualizations
Caption: General workflow for the functionalization of 3-iodo-1H-indazole.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. The iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from 3-iodo-1H-indazole, targeting key signaling pathways implicated in cancer and other diseases.
The indazole core is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors, such as Axitinib (VEGFR inhibitor) and CFI-400945 (PLK4 inhibitor).[1][2] The synthetic accessibility and the ability to readily functionalize the 3-iodo-1H-indazole core through reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings make it an attractive starting point for drug discovery campaigns.[3]
Key Synthetic Strategies
The functionalization of the 3-iodo-1H-indazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to generate diverse libraries of kinase inhibitors.
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 3-iodo-1H-indazole with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position, which can be crucial for interaction with the kinase active site.[3]
2. Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling 3-iodo-1H-indazole with terminal alkynes. The resulting ethynyl-indazole derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway.
3. Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds between 3-iodo-1H-indazole and alkenes, leading to the synthesis of vinyl-substituted indazole derivatives.
Target Kinases and Signaling Pathways
Derivatives of 3-iodo-1H-indazole have been shown to inhibit a range of kinases involved in critical cellular processes. This section highlights some of the key targets and their associated signaling pathways.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[4] Overexpression of PLK4 is linked to tumorigenesis, making it an attractive target for cancer therapy.[1] Indazole-based inhibitors, such as CFI-400945, have demonstrated potent and selective inhibition of PLK4.[5]
PLK4 Signaling in Centriole Duplication and Inhibition.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers.[7] 3-Ethynyl-1H-indazole derivatives have been identified as inhibitors of key components of this pathway, including PI3K, PDK1, and mTOR.
PI3K/Akt/mTOR Pathway and Points of Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC50 values) of representative kinase inhibitors synthesized from 3-iodo-1H-indazole derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CFI-400945 | PLK4 | 2.8 | [5] |
| K22 | PLK4 | 0.1 | [5] |
| C05 | PLK4 | < 0.1 | [4] |
| Axitinib | VEGFR-2 | - | [8] |
| Compound 2f | (Antiproliferative) | 230-1150 (µM) | [2] |
| W24 | (Antiproliferative) | 430-3880 (µM) | [7] |
| Compound Series | Target Kinase | IC50 Range (nM) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | 0.1 - 977.6 | [5] |
| Indazole-based PLK4 inhibitors | PLK4 | < 0.1 - >1000 | [4] |
| 3-Amino-1H-indazole derivatives | (Antiproliferative against various cancer cell lines) | 430 - >10000 | [7] |
| Indazole derivatives | (Antiproliferative against various cancer cell lines) | 230 - >5000 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the iodination of 6-bromo-1H-indazole, a key starting material for many kinase inhibitors.[2]
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I2)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na2S2O4)
-
Potassium carbonate (K2CO3)
-
Water
-
Round-bottom flask
-
Stirring plate and stir bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF in a round-bottom flask.
-
Add KOH (20 mmol, 2.0 equiv.) to the solution and stir.
-
In a separate flask, dissolve I2 (15 mmol, 1.5 equiv.) in DMF (8 mL).
-
Add the iodine solution dropwise to the reaction mixture using a dropping funnel.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.
Workflow for the synthesis of 6-bromo-3-iodo-1H-indazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative with a boronic acid or ester.
Materials:
-
3-Iodo-1H-indazole derivative
-
Boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., DME/water or DMF)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring and heating apparatus
-
Extraction and purification supplies (e.g., ethyl acetate, water, silica gel for column chromatography)
Procedure:
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system (e.g., DME/water 3:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If using an aqueous solvent system, dilute with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric [γ-³²P]ATP Filter Binding Assay)
This protocol outlines a standard method for determining the in vitro potency of a compound against a specific kinase.[4]
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (for control wells) to the reaction plate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The 3-iodo-1H-indazole scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The synthetic tractability of this intermediate, coupled with the diverse range of kinases that can be targeted by its derivatives, ensures its continued importance in drug discovery. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this privileged scaffold.
References
- 1. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro protein kinase assay [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 3-Iodo-3H-Indazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Iodo-3H-indazole is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with diverse pharmacological activities. Its significance lies in the versatile reactivity of the carbon-iodine bond at the 3-position, which readily participates in various transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The indazole scaffold itself is recognized as a "privileged structure," frequently found in kinase inhibitors and other therapeutic agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of substituted indazoles, many of which exhibit potent biological activities, particularly as kinase inhibitors in oncology.[4]
-
Kinase Inhibitors: The indazole moiety is a common scaffold in numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which are used in the treatment of various cancers.[2][5][6] The synthesis of these drugs often involves the use of a 3-iodo-indazole intermediate to introduce key pharmacophoric groups.
-
Anti-cancer Agents: A variety of 3-substituted indazole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[7][8]
-
Other Therapeutic Areas: The indazole scaffold has been explored for a wide range of other therapeutic applications, including anti-inflammatory, anti-bacterial, and neuroprotective agents.[2][3][9]
The versatility of this compound stems from its ability to undergo various cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, and vinyl groups.[7][10][11][12][13]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives.[14][15][16]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to 3-alkynylindazoles.[17]
-
Heck Coupling: For the formation of carbon-carbon double bonds.
This broad reactivity profile makes this compound an invaluable tool for generating large libraries of diverse indazole derivatives for high-throughput screening and lead optimization.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions, a common and powerful method for the derivatization of this scaffold.
Protocol 1: Synthesis of 3-Iodo-1H-Indazole [5][7][10]
This protocol describes the direct iodination of 1H-indazole.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
10% aqueous Sodium Bisulfite (NaHSO₃) solution
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) followed by potassium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 3-iodo-1H-indazole as a white solid.
Characterization Data for 3-Iodo-1H-Indazole: [7]
-
Appearance: White solid
-
IR (KBr, υ_max, cm⁻¹): 3311 (NH str), 3046 (ArCH str), 1650, 1596, 1558 (ArC=C str), 1415 (C=N str), 771 (C-I str)
-
¹H NMR (500 MHz, CDCl₃): δ 10.5 (s, 1H, NH), 7.52–7.43 (m, 3H, Ar-H), 7.25–7.21 (d, J = 10 Hz, 1H, Ar-H)
-
¹³C NMR (75 MHz, CDCl₃): δ = 138.6, 132.8, 130.7, 128.9, 126.7, 122.0
-
HRMS (ESI m/z): 244.9 (M+H)⁺
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole with an Arylboronic Acid [7][13]
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-1H-indazole.
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
Under a nitrogen or argon atmosphere, add 3-iodo-1H-indazole (1.0 eq) and the arylboronic acid (1.5 eq) to a reaction flask containing DMF.
-
Add an aqueous solution of sodium bicarbonate (3.0 eq in a 2:1 DMF:water mixture).
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Data Presentation
The following table summarizes the in vitro anti-cancer activity of some synthesized 3-aryl-1H-indazoles and N-methyl-3-arylindazoles against human colon carcinoma (HCT-116) and human breast cancer (MDA-MB-231) cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | HCT-116 IC₅₀ (µg/mL)[7] | MDA-MB-231 IC₅₀ (µg/mL)[7] |
| 3c | < 94 | < 103 |
| 3h | < 94 | < 96 |
| 3j | Good activity | - |
| 5c | < 64 | < 59 |
| 5d | < 63 | - |
| 5i | < 63 | - |
| 5f | < 73 | - |
| 5g | < 73 | - |
| Doxorubicin (Standard) | 1.2 | 0.3 |
Note: A lower IC₅₀ value indicates higher potency.
Mandatory Visualizations
Diagram 1: General Synthetic Pathway for 3-Aryl-1H-Indazoles
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection Strategies in 3-Iodo-1H-Indazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common N-protection strategies for 3-iodo-1H-indazole, a critical building block in the synthesis of a wide range of biologically active compounds. The selection of an appropriate N-protecting group is crucial for the successful execution of subsequent functionalization reactions at the C3 position, such as Suzuki-Miyaura and Heck cross-coupling reactions. This document outlines detailed experimental protocols for the protection and deprotection of 3-iodo-1H-indazole with various protecting groups and summarizes key quantitative data to facilitate the selection of the most suitable strategy for specific synthetic needs.
Introduction to N-Protection of 3-Iodo-1H-Indazole
The indazole nucleus is a prevalent scaffold in medicinal chemistry, and its C3-functionalization is a key step in the synthesis of numerous kinase inhibitors and other therapeutic agents. The starting material for these syntheses is often 3-iodo-1H-indazole. The acidic proton on the indazole nitrogen can interfere with many organometallic coupling reactions. Therefore, protection of the N-H group is a common and often necessary strategy to prevent side reactions and ensure high yields of the desired C3-substituted products. The choice of the protecting group can significantly influence the outcome of subsequent reactions, affecting not only the yield but also the reaction conditions required. This document explores several commonly employed N-protecting groups: tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP), 2-(trimethylsilyl)ethoxymethyl (SEM), benzyl (Bn), and p-toluenesulfonyl (Ts).
Comparative Data of N-Protection and Deprotection Strategies
The following tables summarize quantitative data for the N-protection of 3-iodo-1H-indazole and the subsequent deprotection of the N-protected intermediates.
Table 1: N-Protection of 3-Iodo-1H-Indazole
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Boc | (Boc)₂O, Et₃N, DMAP | CH₃CN | 10 h | 100 | [1] |
| THP | 3,4-Dihydro-2H-pyran, MsOH | CH₂Cl₂ | - | High | [2] |
| SEM | SEM-Cl, NaH | DMF | - | Good | [3] |
| Benzyl (Bn) | Benzyl bromide, t-BuOK | Toluene | - | Good | [4] |
| Tosyl (Ts) | TsCl, Et₃N | CH₂Cl₂ | - | Moderate | [5] |
Table 2: Deprotection of N-Protected 3-Iodo-1H-Indazole
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Boc | TFA (20%) | CH₂Cl₂ | 2.5 h | High | [5] |
| Boc | NaBH₄ | EtOH | - | 75-98 | [6] |
| THP | p-TsOH | - | - | High | [5] |
| SEM | TBAF | THF | - | High | [7] |
| Benzyl (Bn) | Mg/MeOH or In/MeOH or Zn/MeCO₂H | MeOH or MeCO₂H | - | High | [8] |
| Tosyl (Ts) | Microwave heating during Suzuki coupling | Dioxane/H₂O | - | Concomitant | [5] |
Influence of N-Protecting Group on Subsequent Reactions
The choice of the N-protecting group can have a significant impact on the efficiency of subsequent cross-coupling reactions.
Table 3: Yields of Suzuki-Miyaura Coupling with N-Protected 3-Iodoindazoles
| Protecting Group | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Notes | Reference |
| Boc | Arylboronic acid | PdCl₂(dppf) | Dioxane/H₂O | High | Concomitant deprotection under microwave conditions. | [5] |
| Unprotected | Pinacol vinyl boronate | Pd(PPh₃)₄/K₃PO₄ | Dioxane/H₂O | Moderate-Excellent | Reaction proceeds without protection. | [9][10] |
| Benzyl (Bn) | Phenylboronic acid | Pd catalyst | - | High | Stable under coupling conditions. |
Table 4: Yields of Heck Coupling with N-Protected 3-Iodoindazoles
| Protecting Group | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | THP | 2-Vinylpyridine | Pd(OAc)₂/P(o-tol)₃/(i-Pr)₂NEt | DMF | High | Stable under coupling conditions. |[2] | | Boc | Methyl acrylate | PdCl₂(dppf)/TBAI/TEA | DMF | 62 | Stable under these mild conditions. |[3] | | SEM | Methyl 2-acetamidoacrylate | Pd(OAc)₂/NaHCO₃ | DMF | 23-54 | Stable under coupling conditions. |[3] |
Experimental Protocols
N-Protection of 3-Iodo-1H-Indazole
Protocol 1: N-Boc Protection of 3-Iodo-1H-Indazole [1]
-
To a solution of 3-iodo-1H-indazole (1.0 eq) in acetonitrile (CH₃CN), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 10 hours.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the pure tert-butyl 3-iodo-1H-indazole-1-carboxylate.
Protocol 2: N-THP Protection of 3-Iodo-6-nitro-1H-Indazole [2]
-
Dissolve 3-iodo-6-nitro-1H-indazole (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.
-
Add a catalytic amount of methanesulfonic acid (MsOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Deprotection of N-Protected 3-Iodo-1H-Indazole
Protocol 3: N-Boc Deprotection of 3-Iodo-1H-Indazole-1-carboxylate [5]
-
Dissolve the N-Boc protected 3-iodo-1H-indazole in dichloromethane (CH₂Cl₂).
-
Add a 20% solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected 3-iodo-1H-indazole.
Protocol 4: N-THP Deprotection of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole [5]
-
The N-THP protected indazole can be deprotected using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent like methanol.
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Remove the solvent and purify the product as required.
Subsequent Functionalization Reactions
Protocol 5: Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole [5]
-
In a microwave-safe vial, combine N-Boc-3-iodo-1H-indazole (1.0 eq), the corresponding arylboronic acid (1.5 eq), palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 min). Note that under these conditions, concomitant deprotection of the Boc group is often observed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-aryl-1H-indazole.
Protocol 6: Heck Coupling of N-THP-3-iodo-6-nitro-1H-indazole [2]
-
To a solution of N-THP-3-iodo-6-nitro-1H-indazole (1.0 eq) in DMF, add the olefin (e.g., 2-vinylpyridine, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., tri-o-tolylphosphine, 10 mol%), and a base (e.g., N,N-diisopropylethylamine, 2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow and Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships between different N-protection strategies.
Caption: General workflow for N-protection, C3-functionalization, and deprotection of 3-iodo-1H-indazole.
Caption: Logical relationships between N-protecting groups and their compatibility with subsequent reactions.
References
- 1. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions [mdpi.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. chemscene.com [chemscene.com]
- 7. RUA [rua.ua.es]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Conditions for 3-Iodo-3H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction with 3-iodo-3H-indazole. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, enabling the synthesis of substituted alkenes.[1][2] For this compound, this reaction allows for the introduction of various alkenyl groups at the C-3 position, yielding valuable intermediates for the development of biologically active molecules.[3]
A critical consideration for the Heck reaction involving indazoles is the presence of the N-H group. In many cases, N-protection is necessary to prevent the formation of unwanted by-products and to improve reaction efficiency.[3] This document will cover conditions for both N-protected and, where applicable, unprotected 3-iodoindazoles.
Data Presentation: Summary of Heck Reaction Conditions
The following tables summarize quantitative data from key experiments involving the Heck reaction of 3-iodoindazoles with various alkenes. These tables are designed for easy comparison of reaction parameters and outcomes.
Table 1: Heck Reaction of N-Protected 3-Iodoindazoles
| Entry | Indazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-3-iodoindazole | Methyl acrylate | PdCl₂(dppf) (cat.) | - | TEA | DMF | 50 | 2 | 62 | [3] |
| 2 | N-SEM-3-iodoindazole | Methyl 2-acetamidoacrylate | Pd(OAc)₂ (cat.) | - | NaHCO₃ | DMF | 125 | 2 | 23-54 | [3] |
| 3 | N-methyl-3-bromoindazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | - (Ball-milling) | - | 1.5 | Good to Excellent | [4] |
cat. = catalytic amount; Boc = tert-butyloxycarbonyl; SEM = 2-(trimethylsilyl)ethoxymethyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; TEA = Triethylamine; DMF = Dimethylformamide.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the data presentation section.
Protocol 1: Heck Coupling of N-Boc-3-iodoindazole with Methyl Acrylate[3]
This protocol describes the synthesis of methyl 3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)acrylate.
Materials:
-
N-Boc-3-iodoindazole
-
Methyl acrylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Triethylamine (TEA)
-
Tetrabutylammonium iodide (TBAI)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vessel, add N-Boc-3-iodoindazole.
-
Add a catalytic amount of PdCl₂(dppf) and TBAI.
-
Add anhydrous DMF as the solvent.
-
Add triethylamine (TEA) to the mixture.
-
Add methyl acrylate to the reaction mixture.
-
Heat the reaction mixture to 50°C.
-
Stir the reaction for 2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the desired product.
Protocol 2: Heck Coupling of N-SEM-3-iodoindazoles with Methyl 2-acetamidoacrylate[3]
This protocol outlines the synthesis of dehydro 2-AW derivatives.
Materials:
-
N-SEM-3-iodoindazoles
-
Methyl 2-acetamidoacrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Quaternary ammonium salt (phase-transfer agent)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction flask, combine N-SEM-3-iodoindazoles and methyl 2-acetamidoacrylate.
-
Add palladium(II) acetate as the catalyst.
-
Add sodium bicarbonate as the base.
-
Add a quaternary ammonium salt as a phase-transfer agent.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 125°C.
-
Maintain the reaction at this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with standard aqueous work-up and extraction procedures.
-
Purify the product via column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the Heck reaction of this compound.
Caption: Experimental workflow for the Heck reaction of 3-iodoindazole.
References
Synthesis of 3-Aryl-Indazoles from 3-Iodo-Indazole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 3-aryl-indazoles represents a critical step in the discovery of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-indazoles via Suzuki-Miyaura cross-coupling of 3-iodo-indazole with various arylboronic acids.
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of 3-aryl-indazole synthesis, this reaction offers a highly efficient route to introduce a diverse range of aryl and heteroaryl moieties at the 3-position of the indazole core, starting from the readily accessible 3-iodo-indazole intermediate.[1][2]
Biological Significance and Signaling Pathways
3-Aryl-indazole derivatives have garnered significant attention in drug discovery due to their ability to modulate key signaling pathways implicated in various diseases. Many of these compounds function as potent kinase inhibitors, targeting enzymes that are crucial for cell growth, proliferation, and survival.[1][3][4]
Notably, 3-aryl-indazoles have been identified as inhibitors of:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers. Certain 3-ethynyl-1H-indazoles have shown inhibitory activity against key components of this pathway, including PI3K, PDK1, and mTOR.[3]
-
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a critical role in inflammation and apoptosis.[] Several classes of inhibitors targeting p38 MAPK contain a vicinal 4-fluorophenyl/4-pyridine motif, a structural feature that can be incorporated into 3-aryl-indazoles.[6][7]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including Tropomyosin receptor kinases (Trks), AXL, and Fibroblast Growth Factor Receptors (FGFRs), are crucial for normal cellular processes, and their aberrant activation can drive tumorigenesis.[4][8][9] Novel 3-aryl-indazole derivatives have been developed as potent and selective inhibitors of these RTKs.[2][4]
-
Apoptosis Induction: Some indazole derivatives have been shown to induce cancer cell apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial apoptotic pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][10]
The ability to synthesize a diverse library of 3-aryl-indazoles is therefore of paramount importance for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for these and other biological targets.
Experimental Section
Synthesis of 3-Iodo-1H-indazole (Key Intermediate)
The starting material, 3-iodo-1H-indazole, can be prepared from 1H-indazole through direct iodination.
Protocol:
-
To a solution of 1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the mixture.
-
Continue stirring at room temperature for 3 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine.
-
The resulting precipitate is collected by vacuum filtration and washed with water to afford 3-iodo-1H-indazole.[11]
Caption: Synthesis of the key intermediate, 3-iodo-1H-indazole.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various arylboronic acids. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.[9][12]
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., DMF, Dioxane/Water, Toluene/Ethanol/Water)
Conventional Heating Protocol:
-
In a reaction vessel, combine 3-iodo-1H-indazole, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-120 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-indazole.
Microwave-Assisted Protocol:
-
In a microwave reaction vial, combine 3-iodo-1H-indazole, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and heat at a specified temperature (e.g., 140-160 °C) for a set time (e.g., 15-40 minutes).
-
After cooling, work up and purify the product as described in the conventional heating protocol.[9][13]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The yields of 3-aryl-indazoles are dependent on the specific arylboronic acid used, as well as the reaction conditions. The following tables summarize representative yields from the literature for the synthesis of various 3-aryl-indazoles from 3-iodo-indazole.
Table 1: Suzuki Coupling of 3-Iodo-1H-indazole with Various Arylboronic Acids [1]
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 65 |
| 2 | 4-Chlorophenyl | 67 |
| 3 | 4-Fluorophenyl | 55 |
| 4 | Pyridin-4-yl | 63 |
| 5 | Pyridin-3-yl | 62 |
| 6 | 4-Methoxyphenyl | 70 |
| 7 | 4-(Methylthio)phenyl | 70 |
| 8 | 2-Methoxyphenyl | 68 |
| 9 | 4-Hydroxyphenyl | 60 |
| 10 | N,N-dimethylbenzamide | 60 |
Table 2: Microwave-Assisted Suzuki Coupling for C-3 Vinylation of 3-Iodoindazoles [13]
| Entry | Substrate | Product | Yield (%) |
| 1 | 3-Iodo-1H-indazole | 3-Vinyl-1H-indazole | 85 |
| 2 | 3-Iodo-5-nitro-1H-indazole | 5-Nitro-3-vinyl-1H-indazole | 90 |
| 3 | 5-Bromo-3-iodo-1H-indazole | 5-Bromo-3-vinyl-1H-indazole | 75 |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for 3-aryl-indazole-based kinase inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
These protocols and data provide a solid foundation for the synthesis and exploration of novel 3-aryl-indazole derivatives as potential therapeutic agents. The versatility of the Suzuki-Miyaura coupling allows for the generation of large and diverse chemical libraries, which are essential for modern drug discovery campaigns targeting a multitude of signaling pathways.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 5-HT Receptor Ligands Using 3-Iodo-3H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-iodo-3H-indazole as a versatile starting material for the preparation of various 5-hydroxytryptamine (5-HT) receptor ligands. The methodologies discussed herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which enable the introduction of diverse functionalities at the 3-position of the indazole core.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its derivatives have shown significant affinity and selectivity for various G-protein coupled receptors (GPCRs), including the serotonin (5-HT) receptor family. The 5-HT receptors are crucial targets for the treatment of a wide range of central nervous system (CNS) disorders, such as depression, anxiety, schizophrenia, and migraine. The strategic functionalization of the indazole nucleus is key to modulating the pharmacological profile of these ligands. This compound serves as a key building block in this context, offering a reactive handle for the formation of carbon-carbon and carbon-nitrogen bonds, thus providing access to a wide chemical space for the development of novel 5-HT receptor ligands.
Synthetic Methodologies and Experimental Protocols
The following sections detail the primary synthetic transformations employing this compound for the synthesis of 5-HT receptor ligands.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of ligands for the 5-HT1A and 5-HT2A receptors, where an aromatic moiety at the 3-position is often crucial for activity.
General Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 3-iodo-1H-indazole (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or PdCl₂(dppf) (0.05 mmol), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol), is prepared in a suitable solvent system like a mixture of dioxane and water or DMF. The reaction mixture is degassed with argon or nitrogen and then heated to 80-120 °C for 4-24 hours, often under microwave irradiation to shorten reaction times. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Quantitative Data for Representative 3-Aryl-1H-indazole 5-HT Receptor Ligands
| Compound ID | Aryl Substituent | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) | Yield (%) | Reference |
| 1a | Phenyl | 5-HT1A | 120 | 75 | [1] |
| 1b | 4-Methoxyphenyl | 5-HT1A | 85 | 82 | [1] |
| 1c | 2-Chlorophenyl | 5-HT1A | 250 | 68 | [1] |
| 1d | 5-Bromo-3-aryl | D1 | (Affinity increase noted) | Not specified | [1] |
Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-indazoles
The Sonogashira coupling enables the introduction of alkyne functionalities at the 3-position of the indazole ring by reacting this compound with terminal alkynes. This method is valuable for accessing ligands for various 5-HT receptors, including the 5-HT4, 5-HT5, 5-HT6, and 5-HT7 subtypes, where the rigid alkynyl linker can orient pharmacophoric groups appropriately.
General Experimental Protocol: Sonogashira Coupling
To a solution of 3-iodo-1H-indazole (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as DMF or a mixture of triethylamine and DMF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 mmol) and a copper(I) co-catalyst, typically CuI (0.1 mmol), are added. The reaction is carried out under an inert atmosphere (argon or nitrogen) and stirred at room temperature to 60 °C for 2-12 hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography to yield the 3-alkynyl-1H-indazole.
Quantitative Data for a Representative 3-Alkynyl-1H-indazole 5-HT Receptor Ligand
| Compound ID | Alkynyl Substituent | 5-HT Receptor Subtype | Binding Affinity (IC₅₀, µM) | Yield (%) | Reference |
| 2a | Varies | 5-HT5 | ~1 | Not specified | [2] |
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-indazoles
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-amino-1H-indazoles, which are key intermediates for a variety of 5-HT receptor ligands, particularly those targeting the 5-HT1A receptor. This reaction involves the palladium-catalyzed coupling of this compound with primary or secondary amines, including cyclic amines like piperazine.
General Experimental Protocol: Buchwald-Hartwig Amination
A mixture of 3-iodo-1H-indazole (1.0 mmol), the desired amine (e.g., a piperazine derivative, 1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 mmol), and a base such as NaOtBu or Cs₂CO₃ (1.4-2.0 mmol) is suspended in an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction is heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography provides the target 3-amino-1H-indazole derivative.
Quantitative Data for Representative 3-Amino-1H-indazole 5-HT Receptor Ligands
| Compound ID | Amine Moiety | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) | Yield (%) | Reference |
| 3a | Piperazine | 5-HT1A | 18.0 | Not specified | [3] |
| 3b | 4-Arylpiperazine | 5-HT1A | 15.0 (IC₅₀) | Not specified | [4] |
Visualizations of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic routes from this compound to 5-HT receptor ligands.
5-HT Receptor Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for several 5-HT receptor subtypes targeted by ligands synthesized from this compound.
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade.
5-HT4/6/7 Receptor Signaling Pathway (Gs-coupled)
Caption: 5-HT4/6/7 receptor signaling cascade.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse array of 5-HT receptor ligands. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to functionalize the indazole core at the 3-position. These methodologies, coupled with an understanding of the downstream signaling pathways of the target 5-HT receptors, empower medicinal chemists to rationally design and synthesize novel therapeutic agents for a multitude of neurological and psychiatric disorders. The provided protocols and data serve as a foundational guide for researchers in this dynamic field of drug discovery.
References
- 1. Synthesis of 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives and their affinity to 5-HT1A serotonin and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Benzimidazole derivatives. Part 5: design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, 5-Hydroxytryptamine(1A) Receptor Affinity and Docking Studies of 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-Indole Derivatives [sic.vriic.usach.cl]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Iodo-3H-Indazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-iodo-3H-indazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for the eluent system for purifying this compound on a silica gel column?
A good starting point for the eluent system is a non-polar/polar solvent mixture, such as petroleum ether/ethyl acetate or hexane/ethyl acetate. Based on protocols for similar indazole derivatives, an 8:2 ratio of petroleum ether to ethyl acetate has been successfully used.[1] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a retention factor (Rf) in the range of 0.2-0.4 for the desired compound.
Q2: My this compound appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
Halogenated compounds, particularly iodo-substituted heterocycles, can be susceptible to degradation on silica gel, which is weakly acidic. This can manifest as streaking on TLC, low recovery of the product, or the appearance of new, more polar spots. Potential degradation pathways include deiodination.
To mitigate decomposition, consider the following:
-
Deactivating the Silica Gel: Neutralize the acidic nature of the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the chosen eluent system and adding 1-2% triethylamine.
-
Using an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.
-
Minimizing Residence Time: A faster elution, by using a slightly more polar solvent system or applying positive pressure (flash chromatography), can reduce the contact time of the compound with the silica gel.
Q3: I am observing poor separation between my this compound and an impurity. How can I improve the resolution?
Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Eluent System: Small changes in the polarity of the eluent can significantly impact separation. Try gradually decreasing the proportion of the more polar solvent. The use of a different solvent system altogether (e.g., dichloromethane/methanol) might also be effective.
-
Column Dimensions and Packing: A longer and narrower column will generally provide better resolution. Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q4: My product is not eluting from the column, even with a highly polar solvent system. What should I do?
If your compound is not eluting, it may have irreversibly adsorbed to the silica gel, possibly due to decomposition or high polarity. In such cases, it is often difficult to recover the compound. To avoid this, always run a preliminary TLC to assess the compound's behavior with silica gel. If the compound streaks or remains at the baseline even with a polar eluent, standard silica gel chromatography may not be suitable.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | - Decomposition on silica gel. - Compound is too polar and has irreversibly adsorbed. - Incorrect eluent system. | - Perform a small-scale stability test on a TLC plate. - Deactivate silica gel with triethylamine. - Consider using an alternative stationary phase like alumina. - Re-evaluate the eluent system using TLC. |
| Streaking of the product spot on TLC and column fractions | - Compound is acidic or basic. - Decomposition on silica. - Overloading of the sample. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds). - See solutions for decomposition. - Reduce the amount of sample loaded onto the column. |
| Co-elution of impurities with the desired product | - Inappropriate eluent system. - Column overloading. - Poorly packed column. | - Systematically screen different solvent systems with varying polarities. - Use a shallower solvent gradient in flash chromatography. - Repack the column carefully, ensuring a homogenous bed. |
| Appearance of a new, more polar spot during chromatography | - On-column reaction or degradation (e.g., deiodination). | - This strongly suggests instability on silica gel. - Immediately attempt purification using a deactivated stationary phase or an alternative method. |
Experimental Protocols
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of petroleum ether/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of approximately 0.3 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: A typical workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 3-Iodo-indazole
Welcome to the technical support center for the palladium-catalyzed coupling of 3-iodo-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this crucial synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is the yield of my coupling reaction consistently low?
Answer: Low yields can stem from several factors. Here are the most common causes and potential solutions:
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical.
-
Solution: Screen a variety of palladium catalysts and ligands. For Suzuki-Miyaura couplings, ferrocene-based ligands like dppf have shown good performance. For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] Using a pre-catalyst can sometimes lead to cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)2.
-
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.
-
Solution: The strength and solubility of the base are important. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often required. Ensure the base is finely powdered and dry for optimal performance.
-
-
Poor Solvent Choice: The solvent can significantly impact catalyst solubility, reaction temperature, and the stability of intermediates.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or poisoning by impurities.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[4] Impurities in starting materials or solvents can also poison the catalyst. Using purified reagents and solvents is recommended.
-
-
N-H Interference: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle.
-
Solution: Protecting the indazole nitrogen with a suitable protecting group, such as a Boc group, can prevent this interference and improve yields.
-
Question: My reaction is not going to completion, and I observe significant amounts of unreacted starting material. What should I do?
Answer: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: The reaction may be kinetically slow.
-
Solution: Cautiously increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
-
Increase Catalyst Loading: The catalyst may be deactivating over the course of the reaction.
-
Solution: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes drive the reaction to completion.
-
-
Check Starting Material Quality: Impurities in your 3-iodo-indazole or coupling partner can inhibit the reaction.
-
Solution: Ensure your starting materials are pure. For Suzuki couplings, the quality of the boronic acid is particularly important as these reagents can degrade upon storage.
-
Question: I am observing significant side product formation, such as homocoupling of my boronic acid or dehalogenation of my 3-iodo-indazole. How can I minimize these?
Answer: Side reactions compete with your desired transformation and reduce your yield. Here's how to address them:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.[1]
-
-
Dehalogenation: The iodo group can be replaced by a hydrogen atom, leading to the formation of indazole.
-
Solution: This can be caused by certain reagents in the reaction mixture acting as hydride sources. Ensure your solvent and base are free of impurities that could facilitate this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed coupling reaction is best for my desired transformation?
A1: The choice of reaction depends on the bond you want to form at the 3-position of the indazole:
-
For C-C bond formation (e.g., attaching an aryl or vinyl group): The Suzuki-Miyaura coupling is a robust and widely used method.[4][5]
-
For C-N bond formation (e.g., attaching an amine): The Buchwald-Hartwig amination is the premier method for this transformation.[6]
Q2: Is it necessary to protect the N-H of the 3-iodo-indazole?
A2: While some direct C-H arylation protocols on unprotected indazoles exist, for Suzuki-Miyaura and Buchwald-Hartwig couplings of 3-iodo-indazole, N-protection is often beneficial and can lead to higher and more consistent yields by preventing side reactions involving the acidic N-H proton.
Q3: What is a typical catalyst loading for these reactions?
A3: Catalyst loading is typically in the range of 1-5 mol% of the palladium source. It's always best to start with a lower loading and optimize if necessary.
Q4: How do I prepare the 3-iodo-indazole starting material?
A4: A common method for the synthesis of 3-iodo-indazole is the direct iodination of indazole using iodine and a base like potassium hydroxide in a polar solvent such as DMF.[7]
Data Presentation
Table 1: Effect of Catalyst and Solvent on Suzuki-Miyaura Coupling of N-Boc-3-iodo-indazole with Phenylboronic Acid (Illustrative Data)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 45 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 78 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 85 |
This table is a generalized representation based on common findings in the literature and is for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-3-iodo-indazole:
-
To an oven-dried reaction vessel, add N-Boc-3-iodo-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting failed or low-yielding coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 3-Iodo-3H-Indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 3-iodo-3H-indazole in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with this compound failing or giving low yields?
A1: The most common reason for failure or low yields in Sonogashira couplings with 3-iodo-1H-indazole is the presence of the acidic N-H proton. This proton can interfere with the catalytic cycle in several ways, including reacting with the organometallic species or altering the electronic properties of the indazole ring. It is often crucial to protect the indazole nitrogen before attempting the coupling reaction. A study on the Sonogashira reaction of 3-iodoindazoles reported no coupling at the C3 position without protection of the N-1 nitrogen[1].
Q2: What are the common side products in this reaction?
A2: A frequent side product is the homocoupling of the terminal alkyne, often referred to as Glaser coupling[2]. This is particularly problematic when the cross-coupling reaction is slow. The formation of palladium black (decomposed catalyst) is also an indicator of a failed reaction, which can be promoted by certain solvents like THF[3].
Q3: What is the general reactivity order for aryl halides in Sonogashira coupling?
A3: The reactivity of the sp²-carbon halide is a key factor. The general trend is: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride[4]. Aryl iodides are typically the most reactive halides, making this compound a suitable substrate in principle, provided other inhibiting factors are addressed.
Q4: Can I perform the reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira protocols are well-established. The primary reason to exclude the copper(I) co-catalyst is to prevent the formation of alkyne homocoupling side products[4][5]. However, this may require careful optimization of the ligand, base, and solvent system to achieve good reactivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: No or Very Low Product Formation
Your primary starting material, this compound, remains unreacted.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reactivity.
Detailed Recommendations:
-
Protect the Indazole Nitrogen: This is the most critical step. The acidic proton on the indazole ring can interfere with the catalyst and bases. Protecting groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used. One study achieved a 99% yield after protecting the N-1 position of 3-iodo-1H-indazole[1].
-
Optimize the Catalytic System:
-
Ligands: Standard PPh₃ may not be sufficient. Electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands can significantly enhance the rate of oxidative addition, a key step in the catalytic cycle[6][7].
-
Palladium Source: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, consider air-stable precatalysts like Pd(dppf)Cl₂[8].
-
-
Screen Reaction Conditions:
-
Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. However, for challenging substrates, inorganic bases like Cs₂CO₃ or K₂CO₃ can be more effective.
-
Solvent: If catalyst decomposition is observed in THF, switch to a more coordinating solvent like DMF, or a non-coordinating one like toluene or dioxane.
-
Temperature: Many Sonogashira reactions run at room temperature, but less reactive aryl halides often require heating. Try increasing the temperature incrementally to 80 °C or higher[8].
-
Issue 2: Significant Alkyne Homocoupling (Glaser Product) Observed
You observe the formation of a symmetrical di-alkyne product, and your starting materials are consumed, but the desired cross-coupled product yield is low.
Troubleshooting Workflow
Caption: Workflow to minimize alkyne homocoupling.
Detailed Recommendations:
-
Implement a Copper-Free Protocol: The presence of copper and oxygen promotes alkyne homocoupling. Removing the copper(I) salt (e.g., CuI) is the most effective strategy to prevent this side reaction[4][5].
-
Ensure Rigorous Degassing: Oxygen promotes Glaser coupling. Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction[9].
-
Optimize for Faster Cross-Coupling: A slow cross-coupling reaction allows more time for the homocoupling side reaction to occur. By increasing the rate of the desired Sonogashira reaction (see recommendations for Issue 1), you can kinetically disfavor the formation of the Glaser product[2].
Data & Experimental Protocols
Table 1: Comparison of Conditions for Sonogashira Coupling on Heterocyclic Halides
This table summarizes various successful conditions reported for Sonogashira couplings on substrates similar to this compound, providing a starting point for optimization.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref. |
| N,N-Dialkyl-2-iodoaniline | Various Terminal Alkynes | PdCl₂(PPh₃)₂ (2) | - | 1 | Et₃N | Et₃N | 50 | 85-98 | [10] |
| 5-Bromo-3-iodo-1-tosyl-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | PPh₃ (10) | 20 | Et₃N (2:1 w/ DMF) | DMF | 70 | 82 | [11] |
| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂ (5) | PPh₃ (10) | 10 | Et₂NH (2) | DMF | 100 | 95 | [12] |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Various Terminal Alkynes | PdCl₂(dppf) | - | 10 | Et₃N (2) | DMF | 80 | 65-95 | [1] |
General Experimental Protocol (Starting Point)
This protocol is a generalized procedure based on common practices for challenging Sonogashira couplings. Note: Protection of the indazole nitrogen is assumed to have been performed prior to this procedure.
Reaction Setup Workflow
Caption: General workflow for setting up the Sonogashira reaction.
Reagents & Conditions:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the ligand (e.g., PPh₃, 10 mol%), and copper(I) iodide (10 mol%, if using a copper-catalyzed protocol).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add degassed solvent (e.g., DMF, 0.1-0.2 M) followed by a degassed amine base (e.g., Et₃N or DIPEA, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until analysis (TLC, LC-MS) indicates consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-Protected 3-Iodo-Indazoles
Welcome to the Technical Support Center for the deprotection of N-protected 3-iodo-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this critical step in chemical synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the removal of common nitrogen protecting groups from 3-iodo-indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for 3-iodo-indazoles?
The most frequently employed N-protecting groups for 3-iodo-indazoles are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. The choice of protecting group often depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Q2: Can the 3-iodo substituent be lost during deprotection?
Yes, de-iodination is a potential side reaction, particularly under harsh reductive or basic conditions. The C-I bond at the 3-position of the indazole ring can be susceptible to cleavage. Careful selection of the deprotection method and optimization of reaction conditions are crucial to minimize this undesired side reaction.
Q3: Are there any protecting groups that can be removed simultaneously with other transformations?
Yes, for instance, the N-Boc group can be cleaved concomitantly during microwave-assisted Suzuki cross-coupling reactions of N-Boc-3-iodo-indazoles. This one-pot reaction can improve synthetic efficiency.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the deprotection of N-protected 3-iodo-indazoles.
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many conditions and its relatively straightforward removal.
-
Possible Cause 1: Inadequate acidic conditions.
-
Solution: While standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are effective, their concentration and the reaction temperature might need optimization.[1] For substrates sensitive to strong acids, milder conditions such as silica-supported sulfonic acids in conjunction with microwave heating can be an excellent alternative, often leading to complete deprotection in a shorter time.
-
-
Possible Cause 2: Steric hindrance.
-
Possible Cause 3: Basic conditions are not strong enough.
-
Solution: For base-labile Boc groups on electron-deficient indazoles, stronger bases like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in an appropriate solvent can be effective.[5] Microwave-assisted deprotection using mild bases like K₃PO₄·H₂O in methanol has also been reported to be efficient.[3]
-
-
Possible Cause 1: Harsh basic conditions.
-
Solution: Avoid using very strong bases for extended periods or at high temperatures. Milder basic conditions, such as sodium carbonate (Na₂CO₃) in a mixture of dimethoxyethane (DME) and water, should be considered.[3]
-
-
Possible Cause 2: Reductive cleavage.
-
Solution: If using methods that can have a reductive component, such as certain catalytic hydrogenation conditions intended for other functional groups, de-iodination is a risk. In such cases, choose orthogonal protecting groups or deprotection methods that do not involve harsh reducing agents.
-
-
Possible Cause: Strong acidic reagents.
-
Solution: Employ milder deprotection methods. Options include using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can effect thermolytic deprotection, often accelerated by microwave irradiation.[6][7] Alternatively, neutral deprotection methods can be explored. A pH-neutral method involves using TMS-I in DCM with solid bicarbonate.[1]
-
N-Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is another common protecting group, typically removed by catalytic hydrogenation. However, for substrates containing an iodo-substituent, this method is often not suitable due to potential de-iodination.
-
Possible Cause: Standard Pd/C catalyzed hydrogenation.
-
Solution: Avoid catalytic hydrogenation. Alternative methods for Cbz removal that are compatible with the iodo-substituent should be used. A mild and efficient method involves the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) at room temperature.[8][9][10] Another option is the use of low-carbon alcohols like methanol or ethanol as deprotective reagents.[11] Microwave-assisted catalytic transfer hydrogenation using ammonium formate as a hydrogen source can sometimes be tuned to be selective, but requires careful optimization.[12]
-
-
Possible Cause: Insufficient Lewis acid or reaction time.
-
Solution: Ensure that an adequate molar excess of AlCl₃ is used. The reaction time can also be extended, and progress should be monitored by TLC or LC-MS. The original protocol suggests reaction times ranging from 2 to 16 hours.[8]
-
N-SEM Deprotection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable under a variety of conditions and can be removed with fluoride reagents or under acidic conditions.
-
Possible Cause 1: Inadequate temperature.
-
Solution: Heating the reaction mixture is often necessary for SEM deprotection with tetrabutylammonium fluoride (TBAF) in THF.[13]
-
-
Possible Cause 2: Water content in TBAF solution.
-
Solution: The presence of small amounts of water can sometimes hinder the reaction. Using anhydrous TBAF or adding molecular sieves might improve the reaction rate.
-
-
Possible Cause: Strong acidic conditions leading to decomposition.
-
Solution: Use milder acidic conditions. Aqueous hydrochloric acid (HCl) in ethanol is a reported method for SEM removal from indazoles.[13] The concentration of HCl and the reaction temperature should be carefully controlled to avoid degradation of the starting material or product. Tin tetrachloride (SnCl₄) at low temperatures has also been used for N-SEM deprotection in other heterocyclic systems and could be explored.[14][15]
-
Experimental Protocols
N-Boc Deprotection using Microwave-Assisted Suzuki Coupling (Concomitant Deprotection)
This protocol is adapted from a procedure for the synthesis of 2,3-diarylsubstituted indazoles and results in the deprotection of the N-Boc group following the Suzuki coupling.
Procedure:
-
To a microwave vial, add N-Boc-3-iodo-indazole (1 eq.), the corresponding boronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.).
-
Add a suitable base, for example, an aqueous solution of sodium carbonate (2 M, 3 eq.).
-
Add a solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 120 to 150 °C for 10-30 minutes.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected 3-aryl-1H-indazole.
N-Cbz Deprotection using AlCl₃/HFIP
This method provides a mild alternative to catalytic hydrogenation for the removal of the Cbz group.[8][9]
Procedure:
-
Dissolve the N-Cbz-3-iodo-indazole (1 eq.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Add aluminum chloride (AlCl₃, 3 eq.) to the solution at room temperature. The mixture may be a suspension.
-
Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring the progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-SEM Deprotection using TBAF
This protocol describes the removal of the SEM group using a fluoride source.[13]
Procedure:
-
Dissolve the N-SEM-3-iodo-indazole (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (a slight excess, e.g., 1.1-1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Summary
The following tables summarize common deprotection methods for N-Boc, N-Cbz, and N-SEM protected indazoles with typical reaction conditions and reported yields. Note that yields can be highly substrate-dependent.
Table 1: N-Boc Deprotection Methods
| Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| TFA (20-50%) | DCM | 0 °C to RT | 0.5 - 2 h | Good to High | [1] |
| 4M HCl | Dioxane | RT to 50 °C | 1 - 4 h | Good to High | [1] |
| Na₂CO₃ | DME/H₂O | Reflux | 2 - 6 h | Moderate to Good | [3] |
| K₃PO₄·H₂O (MW) | MeOH | 100 °C | 10 - 30 min | High | [3] |
| TFE or HFIP (MW) | - | 150 °C | 0.5 - 5 h | High | [6][7] |
Table 2: N-Cbz Deprotection Methods
| Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| AlCl₃ | HFIP | RT | 2 - 16 h | High | [8][9] |
| Low-Carbon Alcohols | MeOH or EtOH | RT to Reflux | Variable | Good | [11] |
| HCOOH/Pd-C (MW) | i-PrOH | 80-120 °C | 5 - 20 min | Good to High | [12] |
Table 3: N-SEM Deprotection Methods
| Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| TBAF (1M) | THF | Reflux | 1 - 5 h | Good | [13] |
| aq. HCl | EtOH | Reflux | 2 - 8 h | Good | [13] |
| SnCl₄ | CH₂Cl₂ | 0 °C to RT | 1 - 2 h | High | [14][15] |
Visual Guides
Deprotection Workflow
This diagram illustrates a general workflow for selecting a deprotection method and troubleshooting common issues.
Caption: General workflow for deprotection of N-protected 3-iodo-indazoles.
Logic Diagram for Troubleshooting N-Boc Deprotection
This diagram outlines the decision-making process when troubleshooting common issues with N-Boc deprotection.
Caption: Troubleshooting logic for N-Boc deprotection of 3-iodo-indazoles.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
avoiding ring-opening of indazole during metallation
Welcome to the technical support center for indazole chemistry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of indazole metallation, with a specific focus on avoiding the common side reaction of ring-opening.
Frequently Asked Questions (FAQs)
Q1: What is indazole ring-opening and why does it occur during metallation?
A1: Indazole ring-opening is an undesirable side reaction that can occur during the metallation of N-protected indazoles, particularly at the C-3 position.[1][2] This reaction typically proceeds when a strong base, such as an organolithium reagent, is used. The process leads to the formation of an ortho-aminobenzonitrile derivative, which can significantly reduce the yield of the desired functionalized indazole. The generally accepted mechanism involves the deprotonation at C-3, followed by a rearrangement that cleaves the N-N bond of the pyrazole ring.
Q2: How can I prevent ring-opening during the C-3 metallation of my indazole?
A2: Several strategies can be employed to prevent the ring-opening of indazoles during metallation:
-
Use of N-Protecting Groups: The appropriate choice of a nitrogen protecting group is crucial. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective in directing regioselective C-3 lithiation while preventing ring-opening.[3]
-
Alternative Metallating Agents: Instead of strong organolithium bases, milder reagents can be used. For instance, Knochel and coworkers have demonstrated that using a zinc reagent to form a bis-indazoylzinc compound allows for subsequent functionalization at the C-3 position without ring-opening.[1]
-
Working with Unprotected Indazoles: Interestingly, in some cases, using an unprotected indazole can prevent ring-opening.[2] In the presence of a strong base, the indazole N-H is deprotonated in situ. This seems to disfavor the electronic rearrangement required for ring-opening.[2]
Q3: What are the best N-protecting groups to avoid ring-opening?
A3: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly recommended protecting group for directing C-3 lithiation while avoiding ring-opening.[3] Other protecting groups like tetrahydropyran (THP) have also been used for the N-protection of indazoles, though their efficacy in preventing ring-opening during C-3 metallation needs to be evaluated on a case-by-case basis.[4]
Q4: Can I perform a Directed ortho-Metallation (DoM) on indazole without causing ring-opening?
A4: Yes, Directed ortho-Metallation (DoM) is a viable strategy for functionalizing the indazole core, typically at positions other than C-3, without inducing ring-opening.[5][6][7] The choice of the directing group is critical for the success and regioselectivity of the reaction.
Troubleshooting Guides
Problem 1: I am observing significant ring-opening of my N-protected indazole during C-3 lithiation.
| Possible Cause | Solution |
| Inappropriate Protecting Group | The protecting group you are using may not be effective at preventing ring-opening. Consider switching to a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which has been shown to be effective.[3] |
| Strongly Basic Conditions | Organolithium reagents can be too harsh. Try using a milder metallating agent, such as a zinc-based reagent, to form a more stable intermediate.[1] |
| Reaction Temperature | Low temperatures are crucial for many organometallic reactions. Ensure your reaction is maintained at a sufficiently low temperature (e.g., -78 °C) to minimize side reactions. |
Problem 2: My metallation reaction is sluggish and gives low yields, even without ring-opening.
| Possible Cause | Solution |
| Inefficient Deprotonation | The base you are using may not be strong enough, or there may be steric hindrance. If using a milder base to avoid ring-opening, you may need to increase the reaction time or temperature slightly. Careful optimization is key. |
| Poor Solubility | Your indazole derivative may not be fully soluble in the reaction solvent at low temperatures. Try a different solvent system or use a co-solvent to improve solubility. |
| Inactive Reagents | Ensure that your metallating agent (e.g., n-BuLi) is properly titrated and stored to ensure its activity. |
Quantitative Data
Table 1: Comparison of Metallation Strategies for C-3 Functionalization of Indazoles
| Strategy | Metallating Agent | Protecting Group | Typical Yield of C-3 Functionalized Product | Observation of Ring-Opening | Reference |
| Direct Lithiation | n-BuLi | SEM | Good to excellent | Minimal to none | [3] |
| Zincation | TMP₂Zn | N-protected | Good | Not reported | [8] |
| Direct Zincation | Zn(TMP)₂·2LiCl | N-protected | Wide range of electrophiles, good yields | Avoided | [1] |
Experimental Protocols
Protocol 1: SEM Protection of Indazole
This protocol describes the regioselective N-2 protection of indazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is a key step before C-3 lithiation.
-
Dissolve Indazole: In a round-bottom flask, dissolve the desired indazole in a suitable solvent like THF.
-
Add Base: Cool the solution to 0 °C and add a base such as NaH portion-wise.
-
Add SEM-Cl: Once the evolution of hydrogen gas has ceased, add SEM-Cl dropwise at 0 °C.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Protocol 2: C-3 Metallation and Functionalization of N-SEM Protected Indazole
-
Dissolve Protected Indazole: Dissolve the N-SEM protected indazole in dry THF in a flame-dried flask under an inert atmosphere.
-
Cool to -78 °C: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) dropwise. Stir the mixture at -78 °C for the specified time to ensure complete lithiation.
-
Add Electrophile: Add the desired electrophile to the solution at -78 °C.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Visualizations
Caption: Mechanism of indazole ring-opening during C-3 metallation.
Caption: Decision workflow for selecting a metallation strategy.
Caption: Comparison of outcomes with and without N-protection.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: Scale-Up Synthesis of 3-Iodo-3H-Indazole
Welcome to the technical support center for the scale-up synthesis of 3-iodo-3H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When moving from a laboratory scale to a larger production scale for the synthesis of this compound, several challenges can arise. These often include:
-
Exothermic Reaction Control: The iodination of indazole is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to temperature spikes, which may result in the formation of impurities and pose safety risks.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reagents in large reactors is critical. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing the overall yield and purity of the product.
-
Work-up and Product Isolation: The work-up procedure, including quenching the reaction and separating the product, can be more complex at scale. Handling large volumes of solvents and aqueous solutions requires careful planning and appropriate equipment. Product precipitation and filtration can also be challenging to manage efficiently on a larger scale.
-
Purification: Achieving high purity of this compound on a large scale can be difficult. Common impurities, such as regioisomers and starting material, may co-crystallize with the product, making purification by simple recrystallization challenging. Chromatographic purification is often not feasible for large quantities, necessitating the development of robust crystallization methods.
Q2: What are the typical impurities observed in the synthesis of this compound?
The primary impurities in the synthesis of this compound can include:
-
Unreacted Starting Material: Incomplete reaction can leave residual indazole in the final product.
-
Regioisomers: Depending on the synthetic route and reaction conditions, small amounts of other iodinated indazole isomers may be formed.
-
Di-iodinated Species: In some cases, over-iodination can lead to the formation of di-iodo-indazole byproducts.
-
Byproducts from Side Reactions: The specific byproducts will depend on the chosen synthetic method, but can include products of oxidation or decomposition, especially if the reaction temperature is not well-controlled.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes, safety is paramount during any chemical synthesis, especially on a larger scale. Key safety considerations for the synthesis of this compound include:
-
Handling of Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.
-
Thermal Hazards: As the reaction is exothermic, a thorough thermal hazard assessment should be conducted before scale-up.[2] This includes determining the heat of reaction and ensuring that the cooling capacity of the reactor is sufficient to control the temperature.
-
Solvent Handling: Many of the solvents used in the synthesis, such as dimethylformamide (DMF), have their own specific hazards. Refer to the Safety Data Sheets (SDS) for all chemicals used and handle them accordingly.
-
Pressure Build-up: If the reaction is not properly controlled, the evolution of gas or a rapid increase in temperature could lead to a dangerous build-up of pressure within the reactor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature while monitoring for impurity formation. |
| Poor quality of starting materials or reagents. | Ensure that all starting materials and reagents are of high purity and are free from contaminants that could inhibit the reaction. | |
| Suboptimal stoichiometry of reagents. | Carefully control the stoichiometry of the reagents. An excess of either the indazole or the iodinating agent can lead to side reactions and reduced yield. | |
| Incomplete Reaction | Inadequate mixing, especially on a larger scale. | Improve the agitation in the reactor to ensure efficient mixing of the reactants. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments while monitoring the reaction progress and impurity profile. | |
| Formation of Impurities | Reaction temperature is too high, leading to side reactions. | Implement strict temperature control and ensure that the reactor's cooling system is adequate for the scale of the reaction. |
| Incorrect order of reagent addition. | The order of addition can be critical. Generally, the iodinating agent is added portion-wise to the solution of indazole to maintain better control over the reaction. | |
| Difficult Purification | Co-crystallization of impurities with the product. | Experiment with different recrystallization solvents or solvent mixtures to improve the selectivity of the crystallization process. A solvent-antisolvent crystallization may be effective. |
| Oily product or failure to crystallize. | If the product oils out during crystallization, try seeding the solution with a small crystal of the pure product or cooling the solution more slowly. If the product remains an oil, purification by column chromatography (for smaller scales) or conversion to a solid derivative may be necessary. |
Experimental Protocols
Lab-Scale Synthesis of 3-Iodo-1H-Indazole
This protocol is adapted from a general procedure for the iodination of indazoles and should be optimized for specific laboratory conditions and scale.[3]
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole (1.0 eq) in DMF.
-
Base Addition: To the stirred solution, add potassium hydroxide (2.0 eq) portion-wise. Stir the mixture at room temperature until the KOH has dissolved.
-
Iodination: In a separate flask, prepare a solution of iodine (1.5 eq) in DMF. Add this solution dropwise to the reaction mixture at room temperature over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored and controlled with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-iodo-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Key Reaction Parameters
| Parameter | Effect on Reaction | Recommendations for Scale-Up |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition. | Maintain strict temperature control. For scale-up, ensure the reactor has adequate cooling capacity. A starting temperature of 20-25°C is often used, with cooling to manage any exotherm. |
| Base | The choice and amount of base can influence the reaction rate and selectivity. Strong bases like KOH are effective. | Ensure the base is fully dissolved before adding the iodinating agent. The amount of base should be carefully controlled to avoid side reactions. |
| Solvent | Polar aprotic solvents like DMF are commonly used to dissolve the reactants. | The choice of solvent can impact the reaction rate, solubility of intermediates, and the work-up procedure. Ensure the solvent is of appropriate purity. |
| Mixing | Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. | Use a reactor with an appropriate agitator design to ensure good mixing throughout the reaction vessel. |
| Stoichiometry | The molar ratio of reactants is crucial for maximizing yield and minimizing byproducts. | A slight excess of the iodinating agent is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of di-iodinated species. |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General reaction pathway for the iodination of 1H-indazole.
References
- 1. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
Validation & Comparative
comparative study of palladium catalysts for Suzuki coupling of 3-iodo-indazole
A comparative study of palladium catalysts is crucial for optimizing the synthesis of 3-substituted indazoles, a core scaffold in many pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation, and the choice of palladium catalyst significantly impacts reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 3-iodo-indazole, supported by experimental data, to aid researchers in selecting the optimal catalytic system.
Catalyst Performance Comparison
The efficiency of different palladium catalysts in the Suzuki coupling of 3-iodo-indazole with arylboronic acids varies considerably. Key factors influencing the outcome include the palladium precursor, the nature of the ancillary ligands, the base, and the solvent system. Below is a summary of the performance of several commonly used palladium catalysts under optimized conditions.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-methoxyphenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.67 | 75 | [1][2] |
| Pd(OAc)₂/Xantphos | 4-methoxyphenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.67 | 20 | [3] |
| PdCl₂(dppf) | 4-carboxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | High | [4] |
| PdCl₂(dtbpf) | Phenylboronic acid | K₂CO₃ | BMImBF₄ | 80 | 24 | 85 | [5][6] |
| Pd(OAc)₂ | Phenylboronic acid | K₂CO₃ | BMImBF₄ | 80 | 24 | 78 | [5][6] |
Key Observations:
-
Pd(PPh₃)₄ has been shown to be an effective catalyst, particularly under microwave irradiation, leading to good yields in a short reaction time.[1][2]
-
The combination of Pd(OAc)₂ with a Xantphos ligand resulted in a significantly lower yield under similar conditions, suggesting that the ligand choice is critical.[3]
-
Ferrocene-based phosphine ligands like dppf and dtbpf in conjunction with a palladium source demonstrate high catalytic activity.[4][5][6] In a comparative study, PdCl₂(dtbpf) showed a higher yield than Pd(OAc)₂ in an ionic liquid solvent system.[5][6]
-
The use of ionic liquids like BMImBF₄ as the solvent can enhance catalyst performance and facilitate catalyst recycling.[5][6]
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of results. Below are representative protocols for the Suzuki coupling of 3-iodo-indazole using different palladium catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of 3-iodo-1H-indazole, an arylboronic acid, a base, and a palladium catalyst in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Specific Protocol using Pd(PPh₃)₄[1][2]
To a microwave vial are added 3-iodo-1H-indazole (1.0 eq), 4-methoxyphenylboronic acid (2.0 eq), Pd(PPh₃)₄ (5-6 mol%), and aqueous Na₂CO₃ (2N). The vial is sealed and subjected to microwave irradiation at 120 °C for 40 minutes in 1,4-dioxane. After cooling, the reaction mixture is worked up as described in the general procedure.
Specific Protocol using PdCl₂(dtbpf) in an Ionic Liquid[5][6]
In a reaction vessel, 3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and PdCl₂(dtbpf) (1.5 mol%) are dissolved in 1-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄). The mixture is stirred at 80 °C for 24 hours under an inert atmosphere. Following the reaction, the product is extracted with an organic solvent, and the ionic liquid phase containing the catalyst can be recovered and reused.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Iodo-3H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the validation of 3-iodo-3H-indazole, a crucial process in drug development and quality control. Due to the limited publicly available data specific to this compound, this document outlines a comparative framework based on established methods for analogous indazole derivatives and heterocyclic compounds. The experimental data presented herein is illustrative and serves as a template for the validation parameters that should be established.
Introduction to Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. This is achieved by establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the application. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
For a molecule like this compound, robust and validated analytical methods are essential for its quantification in bulk drug substances, finished pharmaceutical products, and for stability testing. The two most common and powerful techniques for the analysis of such heterocyclic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Comparison of Analytical Methods
This section compares a hypothetical reversed-phase HPLC (RP-HPLC) method and a GC-MS method for the analysis of this compound.
Table 1: Comparison of Hypothetical HPLC and GC-MS Method Performance
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Specificity | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum |
| Typical Run Time | 5-15 minutes | 15-30 minutes |
| Sample Preparation | Simple dissolution | May require derivatization for non-volatile compounds |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds | High specificity and sensitivity, definitive identification |
| Disadvantages | Lower specificity than MS | Not suitable for non-volatile or thermally labile compounds |
Experimental Protocols
Detailed methodologies for the validation of the hypothetical HPLC and GC-MS methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Validation Experiments:
-
Specificity: Forced degradation studies will be performed by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4] The method is specific if the peak for this compound is well-resolved from any degradation products and placebo components.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the identification and quantification of this compound, particularly for impurity profiling.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Validation Experiments:
-
Specificity: The mass spectrum of the analyte peak should be unique and match that of the reference standard. The method's ability to separate the analyte from potential impurities should be demonstrated.
-
Linearity: A calibration curve of at least five points should be prepared. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Determined by the analysis of spiked samples at different concentration levels. The recovery should be within 97.0 - 103.0%.
-
Precision: Assessed through repeatability and intermediate precision studies. The RSD should be ≤ 3%.
-
LOD and LOQ: Determined by injecting a series of dilute solutions and assessing the signal-to-noise ratio.
Visualizations
The following diagrams illustrate the workflows for the validation of the analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
Caption: Logical Flow for Analytical Method Selection.
Conclusion
Both HPLC and GC-MS are powerful techniques that can be validated for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quantification and stability studies of the bulk drug and formulated products, a well-validated RP-HPLC method is often the preferred choice due to its robustness and applicability to a wide range of compounds. For definitive identification, impurity profiling, and structural elucidation of degradation products, the high specificity of GC-MS is invaluable. The validation protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical methods for this compound in a research and drug development setting.
References
- 1. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide: Microwave-Assisted vs. Conventional Heating for 3-Iodo-Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-iodo-indazole is a critical step in the development of various pharmacologically active compounds. The introduction of an iodine atom at the C3 position of the indazole ring provides a versatile handle for further functionalization through cross-coupling reactions. Traditionally, this transformation is achieved through conventional heating methods. However, in recent years, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction efficiency and time. This guide provides an objective comparison of these two heating methods for the synthesis of 3-iodo-indazole, supported by representative experimental data and detailed protocols.
Performance Comparison: Microwave-Assisted vs. Conventional Heating
Microwave-assisted organic synthesis (MAOS) has consistently demonstrated its superiority over conventional heating methods in a wide range of organic transformations.[1][2][3] This is primarily attributed to the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] In the context of 3-iodo-indazole synthesis, this translates to dramatically reduced reaction times and often improved yields.
Below is a table summarizing the expected quantitative data for the synthesis of a representative 3-iodo-indazole derivative, 6-bromo-3-iodo-1H-indazole, based on published conventional methods and typical improvements observed with microwave-assisted techniques.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | 3 hours[5] | 5 - 15 minutes (estimated) |
| Yield | 71.2%[5] | >85% (estimated) |
| Temperature | Room Temperature[5] | 100 - 120 °C (typical) |
| Energy Input | Sustained, slow heating | Rapid, direct heating |
| Process Control | Less precise temperature control | Precise temperature and pressure monitoring |
Note: The data for the microwave-assisted synthesis is an informed estimation based on the well-documented advantages of this technology in similar chemical transformations.
Experimental Workflows: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the logical flow of a chemical synthesis experiment, highlighting the key differences between conventional and microwave-assisted heating protocols.
Caption: A comparison of the experimental workflows for conventional and microwave-assisted synthesis.
Signaling Pathways and Logical Relationships
The choice between conventional and microwave-assisted heating can be viewed as a decision pathway influenced by desired outcomes and available resources. The following diagram illustrates this logical relationship.
Caption: Decision pathway for selecting a heating method based on desired reaction parameters.
Experimental Protocols
Detailed methodologies for the synthesis of a representative 3-iodo-indazole derivative are provided below.
Conventional Heating Method: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol is adapted from a published procedure.[5]
Materials:
-
6-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add potassium hydroxide (20 mmol, 2.0 equiv.).
-
Prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).
-
Add the iodine solution dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
A white solid will precipitate. Filter the solid and dry it to obtain 6-bromo-3-iodo-1H-indazole.
Microwave-Assisted Method: Synthesis of 3-Iodo-1H-indazole (Representative Protocol)
This is a representative protocol based on general procedures for microwave-assisted synthesis of heterocyclic compounds.
Materials:
-
1H-Indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1H-indazole (5 mmol, 1.0 equiv.), potassium hydroxide (10 mmol, 2.0 equiv.), and a magnetic stir bar.
-
Add DMF (5 mL) to the vial.
-
Add iodine (7.5 mmol, 1.5 equiv.) to the mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Set the reaction temperature to 120 °C, the reaction time to 10 minutes, and the stirring speed to 600 rpm.
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up procedure would be similar to the conventional method, involving quenching with an aqueous solution of sodium thiosulfate and extraction with an organic solvent, followed by drying and concentration to yield the product.
Conclusion
For the synthesis of 3-iodo-indazole, microwave-assisted heating presents a compelling alternative to conventional methods. The primary advantages are a drastic reduction in reaction time and the potential for higher yields, which can significantly accelerate research and development timelines. While the initial investment in microwave instrumentation is a consideration, the long-term benefits of increased efficiency, energy savings, and greener chemistry make it a highly attractive option for modern synthetic laboratories.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Protecting Groups for 3-Iodo-Indazole: A Guide for Researchers
For researchers and professionals in drug development, the strategic use of N-protecting groups is a critical aspect of synthetic chemistry, particularly when working with versatile scaffolds like 3-iodo-indazole. The selection of an appropriate protecting group can significantly impact reaction yields, stability under various coupling conditions, and the ease of deprotection, ultimately influencing the efficiency of the overall synthetic route. This guide provides a head-to-head comparison of common N-protecting groups for 3-iodo-indazole, supported by experimental data and detailed protocols to aid in making informed decisions in the laboratory.
Comparative Analysis of N-Protecting Groups
The choice of an N-protecting group for 3-iodo-indazole is often dictated by the subsequent reaction conditions the molecule will be subjected to, such as Suzuki, Heck, or Sonogashira cross-coupling reactions. The ideal protecting group should be stable under these conditions yet readily cleavable under mild conditions that do not compromise the integrity of the target molecule.
Below is a summary of commonly employed N-protecting groups for 3-iodo-indazole, with a comparative analysis of their performance.
| Protecting Group | Protection Conditions & Yield | Deprotection Conditions & Yield | Stability Notes |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Et₃N, Ultrasound, 10 min | TFA, CH₂Cl₂ (Microwave, 60°C, 30 min) | Unstable in Suzuki coupling of 3-iodo-5-nitroindazole, leading to deprotection[1]. Generally requires acidic conditions for removal. |
| Quantitative Yield | High Yields[2] | ||
| Oxalyl chloride, MeOH, rt, 1-4h | |||
| >70% Yield[3] | |||
| I₂, solvent-free | |||
| High Yields | |||
| THP (Tetrahydropyranyl) | DHP, MsOH, CH₂Cl₂, rt | p-TsOH, MeOH/H₂O | Protection of 3-iodo-6-nitroindazole has been reported. Cleavage is acid-catalyzed[4]. |
| Yield not specified | Yield not specified | Stable to some cross-coupling conditions. | |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF, THF or aq. HCl, EtOH | N-protection is necessary for Heck coupling to avoid side products[5]. Deprotection can be achieved with fluoride or acid. |
| Yield not specified for 3-iodo-indazole | High Yields (general for indazoles) | ||
| Trityl (Triphenylmethyl) | Trityl-Cl, Et₃N, CH₂Cl₂ | Mild acid (e.g., TFA in CH₂Cl₂) | General protection for heterocycles, though specific data for 3-iodo-indazole is limited. Can be bulky. |
| Yield not specified for 3-iodo-indazole | Generally high yields | ||
| MOM (Methoxymethyl) | MOM-Cl, i-Pr₂NEt, CH₂Cl₂ | Acidic conditions (e.g., HCl) | Common protecting group, but specific application to 3-iodo-indazole is not well-documented. |
| Yield not specified for 3-iodo-indazole | Generally high yields | ||
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH, DMF | Oxidative cleavage (DDQ or CAN) or strong acid (TFA) | Specific data for 3-iodo-indazole is limited. Oxidative deprotection offers orthogonality. |
| Yield not specified for 3-iodo-indazole | Generally high yields[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are protocols for the protection and deprotection of 3-iodo-indazole with selected groups.
Boc Protection of 3-Iodo-1H-indazole
Protection Protocol: A mixture of 3-iodo-1H-indazole (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), and triethylamine (1.2 eq) in a suitable solvent is subjected to ultrasonic irradiation for 10 minutes at room temperature. The reaction mixture is then neutralized with 1M HCl and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the pure N-Boc-3-iodo-indazole. This method has been reported to yield the product quantitatively[1].
Deprotection Protocol (TFA): To a solution of N-Boc-3-iodo-indazole in dichloromethane, 5 equivalents of trifluoroacetic acid (TFA) are added. The reaction is irradiated in a focused microwave instrument at 60°C for 30 minutes. The crude reaction mixture is then treated with a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize the acid and liberate the free amine[2].
THP Protection of 3-Iodo-indazole (General Procedure)
Protection Protocol: To a solution of 3-iodo-indazole (1.0 eq) in dichloromethane are added 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and a catalytic amount of methanesulfonic acid (MsOH). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with dichloromethane. The organic layer is dried and concentrated to yield the N-THP-protected 3-iodo-indazole[4].
Deprotection Protocol: The N-THP-protected 3-iodo-indazole is dissolved in a mixture of methanol and water. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is heated to reflux until deprotection is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base and the product is extracted[4].
SEM Protection of 3-Iodo-indazole (General Procedure)
Protection Protocol: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C is added a solution of 3-iodo-indazole (1.0 eq) in DMF. The mixture is stirred for 30 minutes, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent.
Deprotection Protocol (TBAF): The N-SEM-protected 3-iodo-indazole is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF is added. The reaction is stirred at room temperature or heated as necessary until deprotection is complete.
Logical Workflow for Protecting Group Selection
The selection of an appropriate N-protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
Stability in Cross-Coupling Reactions
A critical factor in choosing a protecting group for 3-iodo-indazole is its stability under the conditions of common cross-coupling reactions.
-
Suzuki Coupling: As noted, N-Boc protection has been shown to be unstable on a 3-iodo-5-nitroindazole substrate during Suzuki coupling, leading to deprotection[1]. This suggests that for electron-deficient indazoles, Boc may not be the optimal choice. Protecting groups that are more stable to the basic conditions often employed in Suzuki reactions, such as SEM or THP, may be more suitable.
-
Heck and Sonogashira Coupling: For both Heck and Sonogashira reactions, N-protection of the indazole is generally necessary to prevent undesired side reactions at the nitrogen atom, such as N-arylation or N-alkynylation[5][7]. The SEM group has been successfully used in Heck couplings of 3-iodoindazoles, although the yields of the coupled products can be moderate[5]. The choice of protecting group for these reactions will depend on the specific catalyst system and reaction conditions employed.
Conclusion
The selection of an N-protecting group for 3-iodo-indazole requires careful consideration of the planned synthetic route. The Boc group offers ease of introduction and several mild deprotection methods, but its stability in certain cross-coupling reactions can be a limitation. THP and SEM provide alternatives with different stability profiles. While data for other protecting groups like trityl, MOM, and PMB on this specific substrate is less prevalent, their general characteristics suggest they could be valuable tools, particularly when orthogonality is required. The experimental protocols and comparative data presented in this guide aim to equip researchers with the necessary information to navigate these choices effectively and streamline their synthetic endeavors.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Functionalization of 3-iodo-3H-indazole: A Focus on Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the indazole scaffold is a critical step in the synthesis of a wide array of biologically active compounds.[1][2] Among the various strategies, the use of 3-iodo-3H-indazole as a versatile building block in palladium-catalyzed cross-coupling reactions has proven to be a highly effective approach. This guide provides a comparative overview of the key kinetic aspects and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, alongside a discussion of alternative methodologies.
While explicit kinetic studies detailing reaction rates and activation energies for the functionalization of this compound are not extensively reported in the literature, a comparative analysis of reaction conditions and yields provides valuable insights into the relative efficiency and applicability of different methods.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The functionalization of this compound predominantly relies on well-established palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired functionality to be introduced at the 3-position of the indazole core.
Suzuki-Miyaura Coupling: For C-C Bond Formation (Arylation and Vinylation)
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and vinyl groups.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of this compound.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.67 | 75 | Vinylation with pinacol vinyl boronate on unprotected indazole.[3] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Good | Arylation with various organoboronic acids.[4] |
| Pd(OAc)₂ / XantPhos | Na₂CO₃ | 1,4-Dioxane | 120 (Microwave) | 0.67 | 20 | Lower yield compared to Pd(PPh₃)₄ for vinylation.[3] |
Key Observations:
-
Microwave irradiation can significantly reduce reaction times.[3]
-
The choice of catalyst and ligand system can have a substantial impact on the reaction yield.[3][5]
-
For some Suzuki-Miyaura couplings of 3-iodoindazoles, N-protection of the indazole ring is not always necessary, which improves the overall efficiency of the synthesis.[3]
Sonogashira Coupling: For C-C Bond Formation (Alkynylation)
The Sonogashira coupling is the method of choice for introducing alkyne moieties, which are valuable functional groups in medicinal chemistry.
Table 2: Comparison of Reaction Conditions for Sonogashira Coupling of this compound.
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 48 | Good | Sequential Sonogashira-Suzuki couplings are possible.[6] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp | 5-24 | High | General conditions for coupling with various terminal alkynes.[7] |
Key Observations:
-
The Sonogashira reaction is generally performed under mild conditions.[8][9]
-
The reactivity of the halide is a crucial factor, with iodides being more reactive than bromides, allowing for selective couplings.[8]
-
N-protection of the indazole is often required to prevent side reactions and achieve high yields.[10]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of 3-aminoindazole derivatives.
Table 3: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 3-haloindazoles.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Good | Amination of 3-iodo and 3-bromoindazoles.[11] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | Elevated | - | Moderate to Good | General conditions for amination of heteroaryl halides.[11] |
Key Observations:
-
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[12]
-
The reactivity difference between 3-iodo- and 3-bromoindazoles can be exploited for regioselective amination.[11]
-
Both conventional heating and microwave irradiation can be employed.[11]
Alternative Functionalization Strategies
While palladium-catalyzed cross-coupling of this compound is a dominant strategy, alternative approaches offer different reactivity patterns and can be advantageous in certain synthetic contexts.
Functionalization of 3-bromo-3H-indazole
3-Bromoindazoles can also be used in palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond, which can be exploited for sequential functionalization.[8] However, for a single transformation, 3-iodoindazole often provides higher reactivity and allows for milder reaction conditions.
C-H Functionalization
Direct C-H functionalization of the indazole core is an emerging and atom-economical alternative that avoids the pre-functionalization step of introducing a halogen.[13] Transition-metal-catalyzed C-H activation can lead to the formation of C-C and C-N bonds at the C3 position.[14][15]
Table 4: Comparison of this compound Functionalization with an Alternative Strategy.
| Method | Substrate | Reagents | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Cross-Coupling | This compound | Organoboron, organotin, alkynes, amines, Pd catalyst, base | High yields, broad substrate scope, well-established methods. | Requires pre-functionalization (iodination), potential for catalyst contamination in the product. |
| Direct C-H Functionalization | Indazole | Oxidant, transition metal catalyst | Atom-economical, avoids halogenation step. | Often requires specific directing groups, may have lower regioselectivity, can require harsh conditions. |
Experimental Protocols
Synthesis of 3-iodo-1H-indazole
A solution of 1H-indazole (3 g, 25.4 mmol), iodine (12.7 g, 50.03 mmol), and potassium hydroxide (5.34 g, 95.25 mmol) in DMF (7 mL) is stirred for 3 hours at room temperature. The reaction is then quenched by dilution with a saturated solution of sodium bisulfite (150 mL), leading to the formation of a precipitate. The precipitate is filtered under vacuum and washed with water (3 x 30 mL) to yield 3-iodo-1H-indazole.[3]
General Procedure for Suzuki-Miyaura Coupling of Unprotected 3-iodoindazole
To a reaction vessel are added 3-iodo-1H-indazole (1 eq), pinacol vinyl boronate (2 eq), Pd(PPh₃)₄ (5-6 mol %), and a 2N solution of Na₂CO₃ in 1,4-dioxane. The mixture is subjected to microwave irradiation at 120 °C for 40 minutes. After completion of the reaction, the mixture is worked up to isolate the 3-vinyl-1H-indazole product.[3]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the palladium precatalyst (0.5-1.0 mol%), ligand (0.0-0.5 mol%), base (e.g., KOtBu, 1.4 mmol), and 3-iodo-1H-indazole (1.0 mmol). The tube is sealed, evacuated, and backfilled with nitrogen three times. The amine (1.4 mmol) and anhydrous 1,4-dioxane (1.0 mL) are added via syringe. The reaction mixture is heated at 80-100 °C for 30-60 minutes.[16]
Visualizing Reaction Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and functionalization of this compound.
Logical Relationships in Functionalization Strategies
Caption: Logical comparison of pre-functionalization and direct C-H functionalization routes.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
A Comparative Guide to Alternative Synthetic Routes for C-3 Functionalized Indazoles
For researchers, scientists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The functionalization at the C-3 position is a critical step in the synthesis of many of these molecules. This guide provides an objective comparison of key alternative synthetic routes to C-3 functionalized indazoles, supported by experimental data and detailed protocols.
Halogenation Followed by Cross-Coupling Reactions
This classical and highly versatile two-step approach involves the initial introduction of a halogen atom at the C-3 position of the indazole ring, which then serves as a handle for subsequent transition metal-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds.
Data Presentation
Table 1: C-3 Iodination of Indazoles
| Entry | Substrate | Reagents and Conditions | Yield (%) | Reference |
| 1 | 1H-Indazole | I₂, KOH, DMF, rt, 3h | 87-100 | [1] |
| 2 | 6-Bromoindazole | I₂, KOH, DMF | Good | [2] |
| 3 | 5-Methoxyindazole | I₂, KOH, Dioxane | Quantitative | [2] |
| 4 | 5-Bromo or 5-Nitroindazole | I₂, K₂CO₃, DMF | Good | [2] |
Table 2: Suzuki-Miyaura Vinylation of 3-Iodoindazoles
| Entry | Substrate | Reagents and Conditions | Yield (%) | Reference |
| 1 | 3-Iodo-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, MW, 140°C | 75 | [1] |
| 2 | 5-Nitro-3-iodo-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, MW, 140°C | 85 | [1] |
| 3 | 5-Amino-3-iodo-1H-indazole | Pinacol vinyl boronate, Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, MW, 140°C | 60 | [1] |
Experimental Protocols
Protocol 1: General Procedure for C-3 Iodination of 1H-Indazole [1]
A solution of 1H-indazole (25.4 mmol), iodine (50.03 mmol), and potassium hydroxide (95.25 mmol) in DMF (7 mL) is stirred for 3 hours at room temperature. The reaction is then quenched by dilution with a saturated solution of sodium bisulfite (150 mL), leading to the formation of a precipitate. The precipitate is filtered under vacuum and washed with water (3 x 30 mL) to afford the 3-iodo-1H-indazole product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Vinylation of 3-Iodoindazoles [1]
In a microwave vial, 3-iodo-1H-indazole (0.5 mmol), pinacol vinyl boronate (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and Cs₂CO₃ (1.5 mmol) are mixed in a 1,4-dioxane/H₂O (4:1, 2.5 mL) solvent system. The vial is sealed and subjected to microwave irradiation at 140°C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Relationship Diagram
Caption: Halogenation-Cross-Coupling Workflow.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical approach to introduce substituents at the C-3 position, avoiding the pre-functionalization required in classical cross-coupling methods.
Data Presentation
Table 3: Palladium-Catalyzed Direct C-3 Arylation of N-Protected Indazoles
| Entry | N-Protecting Group | Aryl Halide | Reagents and Conditions | Yield (%) | Reference |
| 1 | THP | 4-Iodotoluene | Pd(OAc)₂, Phen, Cs₂CO₃, Toluene, 140°C, 48h | 54 (gram scale) | [3] |
| 2 | Methyl | 4-Iodotoluene | Pd(OAc)₂, Phen, K₂CO₃, DMA, 150°C | 68 | [4] |
| 3 | Phenyl | 4-Iodotoluene | Pd(OAc)₂, Phen, Cs₂CO₃, Toluene, 140°C, 48h | 91 | [3] |
| 4 | - | 4-Iodotoluene | Pd(OAc)₂, Ag₂CO₃, 150°C, 48h (ligandless) | up to 72 | [5] |
Experimental Protocols
Protocol 3: Pd(II)/Phen-Catalyzed Direct C-3 Arylation of N-THP-Indazole [3]
A mixture of N-(tetrahydropyran-2-yl)-indazole (0.25 mmol), aryl iodide (0.5 mmol), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.0 equiv) in toluene (1 mL) is heated at 140°C for 48 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the C-3 arylated product. For the reaction to proceed, the indazole nitrogen must be protected; unprotected indazoles did not yield the desired product under these conditions.[3]
Logical Relationship Diagram
Caption: Direct C-H Arylation Workflow.
Nitrosation of Indoles
This synthetic route offers a unique approach to C-3 functionalized indazoles, specifically 1H-indazole-3-carboxaldehydes, which are valuable intermediates for further derivatization. The reaction proceeds through a ring-opening/ring-closing cascade initiated by the nitrosation of an indole precursor.
Data Presentation
Table 4: Synthesis of 1H-Indazole-3-carboxaldehydes from Indoles
| Entry | Indole Substrate | Reagents and Conditions | Yield (%) | Reference |
| 1 | Indole | NaNO₂, HCl, DMF/H₂O, 0°C to rt | 99 | [6][7] |
| 2 | 5-Bromoindole | NaNO₂, HCl, DMF/H₂O, 0°C to 50°C | 94 | [6] |
| 3 | 6-Chloroindole | NaNO₂, HCl, DMF/H₂O, 0°C to rt | 96 | [7] |
| 4 | 5-Methoxyindole | NaNO₂, HCl, DMF/H₂O, 0°C to rt | 91 | [6] |
Experimental Protocols
Protocol 4: General Procedure for the Nitrosation of Indoles [6][7]
To a solution of NaNO₂ (8.0 mmol) in deionized water (4 mL) and DMF (3 mL) at 0°C, 2N aqueous HCl (2.7 mmol) is added slowly. The resulting mixture is kept under an argon atmosphere for 10 minutes. A solution of the indole (1.0 mmol) in DMF (3 mL) is then added at 0°C over a period of 2 hours using a syringe pump. After the addition is complete, the reaction is stirred at room temperature or heated (e.g., to 50°C) for a specified time (typically 2-16 hours) depending on the substrate. The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Nitrosation of Indole Workflow.
[3+2] Cycloaddition Reactions
This method constructs the indazole ring system with the desired C-3 functionality already incorporated. A notable example is the cycloaddition of sydnones with arynes to afford 2H-indazoles.
Data Presentation
Table 5: [3+2] Cycloaddition of Sydnones with Arynes for 2H-Indazole Synthesis
| Entry | Sydnone | Aryne Precursor | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Phenylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | Good to Excellent | [8][9] |
| 2 | N-Methylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | Good to Excellent | [8][9] |
| 3 | N-Benzylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | Good to Excellent | [8][9] |
Experimental Protocols
Protocol 5: General Procedure for [3+2] Cycloaddition of Sydnones and Arynes [8]
To a solution of the sydnone (0.4 mmol) and the o-(trimethylsilyl)aryl triflate (aryne precursor, 0.48 mmol) in anhydrous THF (4 mL) at room temperature is added a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.6 mL, 0.6 mmol). The reaction mixture is stirred at room temperature for the time required for completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding 2H-indazole.
Signaling Pathway Diagram
Caption: [3+2] Cycloaddition Pathway.
C-3 Lithiation of N-Protected Indazoles
Direct deprotonation at the C-3 position using a strong base, followed by quenching with an electrophile, provides a direct route to a variety of C-3 functionalized indazoles. Regioselectivity is often controlled by the choice of protecting group on the indazole nitrogen.
Data Presentation
Table 6: C-3 Functionalization via Lithiation of N-SEM-Protected Indazole
| Entry | Electrophile | Reagents and Conditions | Product | Reference |
| 1 | Various | 1. n-BuLi, THF; 2. Electrophile | C-3 Substituted Indazole | [10] |
| 2 | (Hetero)aryl halides | 1. n-BuLi, THF; 2. ZnCl₂; 3. Pd-cat., Ar-X (Negishi) | C-3 (Hetero)aryl Indazole | [11] |
Experimental Protocols
Protocol 6: Regioselective C-3 Lithiation and Functionalization of N-SEM-Indazole [10]
To a solution of 2-(trimethylsilyl)ethoxymethyl (SEM)-protected indazole in anhydrous THF at -78°C under an argon atmosphere is added n-butyllithium (n-BuLi) dropwise. The resulting solution is stirred at this temperature for 1 hour to ensure complete lithiation. The desired electrophile is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography. The SEM protecting group can be subsequently removed by treatment with TBAF in THF or aqueous HCl in ethanol.
Experimental Workflow Diagram
Caption: C-3 Lithiation and Functionalization Workflow.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of 3-Iodo-Indazole Derivatives: A Guide for Researchers
A deep dive into the synthesis, anticancer properties, and mechanisms of action of 3-iodo-indazole derivatives reveals their potential as versatile scaffolds in drug discovery. This guide provides a comparative analysis of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
The indazole core is a privileged scaffold in medicinal chemistry, with several approved drugs incorporating this heterocyclic system for the treatment of cancer.[1][2] The introduction of an iodine atom at the 3-position of the indazole ring provides a valuable synthetic handle for further functionalization, enabling the exploration of a wide range of chemical space. While often utilized as a key intermediate in the synthesis of more complex molecules, the inherent biological activity of 3-iodo-indazole derivatives themselves is a subject of growing interest. This guide focuses on the comparative biological activity of these compounds, with a particular emphasis on their anticancer effects.
Comparative Anticancer Activity of Indazole Derivatives
A study by Wei et al. provides a foundational dataset for comparing the in vitro antiproliferative activity of a series of sixteen indazole derivatives against a panel of five human cancer cell lines: A549 (lung carcinoma), 4T1 (breast cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). While the final compounds in this study feature a substituted styryl group at the 3-position, their synthesis originates from the common intermediate, 6-bromo-3-iodo-1H-indazole, highlighting the importance of this precursor in generating diverse and biologically active molecules.[1]
The antiproliferative activities of these derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | A549 IC50 (μM) | 4T1 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | HCT116 IC50 (μM) |
| 2a | >10 | >10 | >10 | 1.15 | 4.89 |
| 2b | 6.59 | >10 | >10 | >10 | >10 |
| 2c | 8.06 | >10 | >10 | >10 | >10 |
| 2d | 1.40 | 0.46 | 1.16 | 0.25 | 0.98 |
| 2e | 3.90 | 1.70 | 5.99 | 1.01 | 2.15 |
| 2f | 0.95 | 0.23 | 0.80 | 0.34 | 1.15 |
| 2g | 1.57 | 0.64 | 1.90 | 0.79 | 2.33 |
| 2h | >10 | 2.62 | 9.59 | 2.10 | 5.41 |
| 2i | 3.95 | 0.97 | 9.52 | 1.06 | 3.27 |
| 2j | 0.88 | >10 | 8.44 | >10 | >10 |
| 2k | 1.50 | 0.20 | 2.20 | 0.78 | 1.89 |
| 2l | 1.23 | 3.42 | 9.41 | 8.22 | >10 |
| 2m | 4.16 | 3.45 | 9.62 | 3.28 | 7.81 |
| 2n | 8.39 | 9.15 | 9.35 | 7.56 | >10 |
| 2o | 2.10 | 0.59 | 5.16 | 0.79 | 2.44 |
| 2p | 3.22 | 1.15 | 8.77 | 1.69 | 4.56 |
Data sourced from Wei et al.[3]
From this dataset, compound 2f emerges as the most potent derivative across multiple cell lines, with IC50 values in the sub-micromolar to low micromolar range.[3] The structure-activity relationship (SAR) suggests that the presence of a pyridyl group and a suitable alkyl substituent on the piperazinyl moiety at the C6 position of the indazole ring are favorable for potent antiproliferative activity.[3]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of the most potent compound, 2f , revealed its ability to induce apoptosis in 4T1 breast cancer cells.[1] Treatment with compound 2f led to a dose-dependent increase in the percentage of apoptotic cells.[1] This was accompanied by the upregulation of pro-apoptotic proteins, cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein, Bcl-2.[1] These findings suggest that compound 2f triggers the mitochondrial apoptotic pathway.[1]
The following diagram illustrates the proposed apoptotic signaling pathway initiated by indazole derivative 2f .
Caption: Proposed mitochondrial apoptotic pathway induced by indazole derivative 2f.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the synthesis and biological evaluation of the indazole derivatives discussed in this guide.
Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)
The key intermediate, 6-bromo-3-iodo-1H-indazole, was synthesized from 6-bromo-1H-indazole.[1] To a solution of 6-bromo-1H-indazole in dimethylformamide (DMF), potassium hydroxide (KOH) was added.[1] A solution of iodine (I2) in DMF was then added dropwise to the mixture, which was stirred at room temperature for 3 hours.[1] The reaction mixture was subsequently poured into an aqueous solution of sodium hydrosulfite (Na2S2O4) and potassium carbonate (K2CO3), leading to the precipitation of a white solid.[1] The solid was filtered and dried to yield 6-bromo-3-iodo-1H-indazole.[1]
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for the preparation of substituted indazole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized indazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines (A549, 4T1, HepG2, MCF-7, and HCT116) were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds for a specified period. Following treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values were calculated from the dose-response curves.
The workflow for the MTT assay is depicted in the following diagram.
Caption: Workflow of the in vitro antiproliferative MTT assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-iodo-3H-indazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-iodo-3H-indazole, a compound utilized in various research and development applications. The following procedures are based on established safety protocols for iodinated organic compounds and available data for closely related isomers.
Safety and Handling Profile
While specific quantitative safety data for this compound is limited, information from related iodo-indazole compounds provides essential guidance for safe handling. It is crucial to treat this compound as a hazardous substance.
Summary of Key Safety Information:
| Property | Data | Source/Notes |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | Based on data for 3-iodo-1H-indazole[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP332+P313: If skin irritation occurs: Get medical advice/attentionP337+P313: If eye irritation persists: Get medical advice/attentionP501: Dispose of contents/container to an approved waste disposal plant[2] | Based on data for 3-iodo-1H-indazole and general laboratory safety |
| First Aid Measures | General: Consult a physician and show the safety data sheet.Inhalation: Move person into fresh air. If not breathing, give artificial respiration.Skin Contact: Wash off with soap and plenty of water.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. | General first aid for chemical exposure[3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory. | Standard laboratory practice for handling hazardous chemicals. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. For small quantities in a laboratory setting, a chemical neutralization procedure can be employed before collection by a certified waste management service.
Experimental Protocol for Neutralization of Small Quantities:
-
Preparation: In a designated fume hood, prepare a solution of sodium thiosulfate in water (approximately 10% w/v).
-
Dissolution: Dissolve the this compound waste in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Neutralization: Slowly add the dissolved this compound solution to the sodium thiosulfate solution with constant stirring. The thiosulfate will reduce the iodine to iodide.
-
Verification: Test the resulting solution for the presence of oxidizing agents using potassium iodide-starch paper. A blue-black color indicates the presence of unreacted iodine; if this occurs, add more sodium thiosulfate solution until the test is negative.
-
Collection: Once neutralization is complete, transfer the solution to a clearly labeled hazardous waste container for collection by a certified waste disposal service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Neutralize: Treat the contained spill with a 10% sodium thiosulfate solution to neutralize the iodine.
-
Collect: Place the neutralized material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Decontamination of Glassware:
Glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) to remove any residue. The solvent rinse should be collected as hazardous waste. Subsequently, the glassware can be washed with a laboratory detergent and water. For stubborn residues, a rinse with a dilute sodium thiosulfate solution can be effective in removing any remaining iodine.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and a certified environmental health and safety officer for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
